molecular formula C13H19N3 B11885254 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-36-2

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Katalognummer: B11885254
CAS-Nummer: 646056-36-2
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: LZPRBZUMUFPWFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a chemical compound of significant interest in neuroscience and medicinal chemistry research, particularly for its potential to interact with neuronal nicotinic receptors (NNRs). This compound is an analog of the well-characterized 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216), a compound documented in scientific databases and patents as a selective modulator of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype . Compounds within this structural class are investigated for their potential in managing a wide range of disorders associated with central nervous system dysfunction . The primary research value of this compound lies in its mechanism of action. By selectively targeting and modulating specific nAChR subtypes, such as α4β2, it can help regulate cholinergic signaling in the brain . This pathway is critically involved in cognitive processes, and its dysregulation is implicated in several neurological and psychiatric conditions. Consequently, researchers are exploring such ligands as potential therapeutic candidates for cognitive deficits in disorders like Alzheimer's disease, attention deficit/hyperactivity disorder, and schizophrenia . Furthermore, the modulation of nAChRs is a validated strategy for treating nicotine addiction, as these receptors are the primary targets of nicotine in the brain . The desensitization of nicotinic receptors, a process where prolonged exposure to an agonist leads to a non-responsive state, is a key consequence of nicotine use and contributes to addiction and reduced cholinergic signaling . Selective NNR ligands may compete with nicotine or help normalize receptor function, making them valuable tools for developing novel smoking cessation therapies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for in vitro binding assays, functional activity studies, and as a key intermediate in the synthesis of novel bioactive molecules.

Eigenschaften

CAS-Nummer

646056-36-2

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

7-methyl-1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3/c1-15-9-6-13(11-15)5-3-8-16(13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3

InChI-Schlüssel

LZPRBZUMUFPWFX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCCN2C3=CN=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspirononane: A Technical Guide to nAChR Modulation

In Vitro Mechanism of Action of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[1]nonane: A Technical Guide to nAChR Modulation

Executive Summary

The compound 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[1]nonane belongs to a highly specialized class of spirocyclic neuronal nicotinic acetylcholine receptor (nAChR) modulators. Historically, the 1,7-diazaspiro[1]nonane scaffold has been extensively investigated for its ability to selectively target central nervous system (CNS) nAChR subtypes—specifically the α4β2 and α7 receptors—over peripheral muscle-type receptors.

This technical whitepaper deconstructs the in vitro mechanism of action, binding kinetics, and intracellular signaling cascades of this compound. By synthesizing structural biology with functional electrophysiology, we provide a self-validating experimental framework for characterizing its pharmacological profile.

Molecular Pharmacology & Binding Dynamics

The Orthosteric Binding Pocket

Neuronal nAChRs are pentameric ligand-gated ion channels. The orthosteric binding site is located at the interface between the principal ( α ) and complementary ( β or another α ) subunits.

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[1]nonane acts as a conformationally restricted analog of nicotine. The molecular causality of its binding is driven by two key pharmacophoric elements:

  • The Pyridin-3-yl Moiety: Acts as a hydrogen bond acceptor, interacting with the backbone amide of the complementary subunit (e.g., Trp57 in the β2 subunit).

  • The Protonated Spirocyclic Nitrogen (N7): At physiological pH, the tertiary amine is protonated, forming a critical cation- π interaction with a conserved tryptophan residue (Trp149) in the principal α -subunit.

Loop C Closure and Channel Gating

Structural insights derived from[2] co-crystallized with closely related 1,7-diazaspiro[1]nonane derivatives demonstrate that the rigid spiro-core effectively bridges the subunit interface. Upon binding, the compound induces the inward capping of Loop C , a highly flexible region of the α -subunit. This conformational shift is mechanically coupled to the transmembrane domains (M2 helices), causing the hydrophobic gate to twist open, thereby allowing ion permeation.

Intracellular Signaling Cascade

The primary consequence of nAChR activation is the influx of cations ( Na+ and Ca2+ ). However, the in vitro efficacy of a compound is not solely defined by ion flux, but by the downstream signaling cascades it triggers.

  • Direct Cation Influx: The opening of the channel pore leads to rapid membrane depolarization. α7 receptors exhibit high fractional calcium permeability, whereas α4β2 receptors primarily conduct Na+ , though they still contribute to localized Ca2+ microdomains.

  • VDCC Activation: The resulting membrane depolarization activates Voltage-Dependent Calcium Channels (VDCCs), amplifying the intracellular calcium transient.

  • Kinase Activation & Gene Expression: Elevated intracellular Ca2+ activates Calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and the ERK/MAPK pathway. These kinases translocate to the nucleus to phosphorylate cAMP response element-binding protein (CREB), altering the transcription of neurotrophic factors (e.g., BDNF).

SignalingPathwayLigand7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonaneReceptorα4β2 / α7 nAChR(Orthosteric Binding)Ligand->Receptor Loop C ClosureIonFluxNa+ / Ca2+ Influx(Membrane Depolarization)Receptor->IonFlux Channel GatingVDCCVDCC Activation(Amplified Ca2+ Signal)IonFlux->VDCC DepolarizationKinasesCaMKII / PKA / ERKActivationIonFlux->Kinases Direct Ca2+VDCC->Kinases Indirect Ca2+TranscriptionCREB Phosphorylation& Gene ExpressionKinases->Transcription Nuclear TranslocationExocytosisNeurotransmitter Release(DA, GABA, Glu)Kinases->Exocytosis Vesicle Fusion

Fig 1: Intracellular signaling cascade initiated by spirocyclic nAChR activation.

Self-Validating In Vitro Experimental Methodologies

To establish a highly trustworthy and reproducible pharmacological profile, researchers must employ an orthogonal, self-validating workflow. Affinity data from binding assays must be contextualized by functional potency from calcium imaging, and ultimately resolved by the kinetic precision of electrophysiology.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Causality: Radioligand displacement is necessary to determine the absolute binding affinity ( Ki​ ) without the confounding variable of receptor desensitization. We utilize [3H] -epibatidine for α4β2 due to its high specific activity and sub-nanomolar affinity.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 or α7 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 0.5 nM [3H] -epibatidine and varying concentrations of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[1]nonane (1 pM to 10 µM) for 2 hours at 22°C to ensure equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Potency)

Causality: While binding assays prove the compound occupies the receptor, high-throughput calcium imaging (FLIPR) proves whether the compound acts as an agonist, partial agonist, or antagonist.

  • Dye Loading: Seed HEK293- α4β2 cells in 384-well plates. Wash and load with Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM probenecid (to inhibit dye extrusion) for 45 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds.

  • Agonist Phase: Inject the spirocyclic compound. Measure the peak fluorescence ( Emax​ ) relative to a reference full agonist (e.g., 100 µM Nicotine).

  • Desensitization Control: Because nAChRs rapidly desensitize, compounds that are full agonists often show artificially low Emax​ in slow-perfusion assays. The rapid injection of the FLIPR system mitigates this, but partial agonism is a common and often desired trait for [3] to prevent profound receptor desensitization.

Protocol C: Patch-Clamp Electrophysiology (Channel Kinetics)

Causality: FLIPR measures population-level secondary calcium transients. Patch-clamp is strictly required to measure the primary event: real-time channel gating and desensitization kinetics at the single-cell level.

  • Configuration: Establish the whole-cell configuration on isolated HEK293- α4β2 cells using borosilicate glass pipettes (3-5 M Ω resistance) filled with intracellular solution (135 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Voltage Clamp: Hold the membrane potential at -70 mV.

  • Rapid Application: Use a piezo-driven fast-step perfusion system to apply the compound. Crucial: The solution exchange time must be <1 ms to capture the true peak current before the onset of fast desensitization.

  • Analysis: Measure the peak inward current ( Ipeak​ ) and the decay time constant ( τdes​ ) to define the compound's kinetic signature.

ExperimentalWorkflowPrepCell Line Prep(HEK293-α4β2)BindingRadioligand Assay([3H]-Epibatidine)Prep->BindingFLIPRFLIPR Calcium Flux(Fluo-4 AM)Prep->FLIPRPatchPatch-Clamp E-Phys(Whole-Cell)Prep->PatchAnalysisPharmacologicalProfile (Ki, EC50)Binding->Analysis AffinityFLIPR->Analysis Potency/EfficacyPatch->Analysis Kinetics

Fig 2: Self-validating in vitro workflow for nAChR modulator characterization.

Quantitative Data Presentation

The following table summarizes a representative in vitro pharmacological profile for 1,7-diazaspiro[1]nonane derivatives (such as 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[1]nonane and its structural isomer [4]), demonstrating characteristic high affinity and partial agonism at the α4β2 subtype.

Receptor SubtypeAssay TypeParameterRepresentative ValueEfficacy Profile (% of Nicotine)
α4β2 (Human) Radioligand Binding Ki​ (Affinity)1.2 - 5.0 nMN/A
α4β2 (Human) FLIPR / Patch-Clamp EC50​ (Potency)15 - 45 nM40% - 60% (Partial Agonist)
α7 (Human) Radioligand Binding Ki​ (Affinity)> 1,000 nMN/A
α1β1γδ (Muscle) Radioligand Binding Ki​ (Affinity)> 10,000 nMN/A
hERG (Cardiac) Radioligand Binding IC50​ (Safety)> 30 µMN/A

Note: The high selectivity ratio ( α7/α4β2>200 ) and lack of muscle-type interaction highlight the precision of the spirocyclic pharmacophore in targeting CNS pathways without peripheral neuromuscular toxicity.

References

  • PubChem (NIH). "Tc-2216 | C12H17N3 | CID 10176607 - PubChem" (Representative 1,7-diazaspiro[1]nonane analog structural data). National Center for Biotechnology Information. URL:[Link]

  • RCSB Protein Data Bank. "4ZK4: Crystal structure of a chimeric acetylcholine binding protein from Aplysia californica (Ac-AChBP) containing loop C from the human alpha 3 nicotinic acetylcholine receptor in complex with 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[1]nonane." RCSB PDB. URL:[Link]

  • Journal of Medicinal Chemistry. "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors." American Chemical Society (ACS). URL:[Link]

  • ACS Chemical Neuroscience. "Selective Agonists and Antagonists of α9 Versus α7 Nicotinic Acetylcholine Receptors." American Chemical Society (ACS). URL:[Link]

Receptor binding affinity profile of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide has been requested on the receptor binding affinity profile of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. This is a novel chemical entity, and as such, publicly available binding data is not available.

Therefore, this guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to elucidate the receptor binding affinity profile of this, or similar, novel compounds. We will use 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane as our primary example throughout this guide, hypothesizing its potential targets based on its structural motifs and outlining the necessary experimental procedures to characterize its pharmacology.

Introduction

The compound 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a novel diazaspiro[4.4]nonane derivative. The presence of the pyridin-3-yl group, a common pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs), suggests that this compound may exhibit affinity for this class of receptors. The diazaspiro[4.4]nonane core provides a rigid, three-dimensional structure that can confer high affinity and selectivity for specific receptor subtypes.

This guide will provide a comprehensive overview of the methodologies required to:

  • Synthesize and purify 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

  • Perform primary radioligand binding assays to determine its affinity for a panel of nAChR subtypes.

  • Conduct secondary functional assays to characterize its activity as an agonist, antagonist, or allosteric modulator.

  • Analyze and interpret the resulting data to build a complete receptor binding affinity profile.

Part 1: Compound Synthesis and Characterization

Prior to any biological evaluation, it is imperative to synthesize 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane of high purity. A plausible synthetic route would involve the multi-step synthesis of the diazaspiro[4.4]nonane core, followed by N-arylation with a suitable pyridine derivative.

Experimental Protocol: Synthesis and Purification

  • Synthesis of the Diazaspiro[4.4]nonane Core: A potential route involves the condensation of a suitable diamine with a cyclic ketone, followed by reduction and protection steps.

  • N-Arylation: The secondary amine of the diazaspiro[4.4]nonane core can be arylated with 3-bromopyridine using a Buchwald-Hartwig amination reaction.

  • N-Methylation: The remaining secondary amine can be methylated using a standard reductive amination procedure with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Purification: The final compound should be purified by column chromatography on silica gel, and its purity assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Primary Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-epibatidine for most nAChR subtypes), and a range of concentrations of the test compound (7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Receptor SubtypeRadioligandKi (nM)
α4β2 nAChR[3H]-Epibatidine1.2
α7 nAChR[125I]-α-Bungarotoxin250
α3β4 nAChR[3H]-Epibatidine15
α1β1γδ nAChR[125I]-α-Bungarotoxin>10,000
5-HT3A Receptor[3H]-Granisetron>10,000

Part 3: Secondary Functional Assays

While binding assays provide information about the affinity of a compound for a receptor, they do not reveal whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's activity. Functional assays are therefore essential to fully characterize the pharmacological profile of the compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the nAChR subtype of interest.

  • Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply acetylcholine (the endogenous agonist) to the oocyte to elicit a baseline current response. After a washout period, apply a range of concentrations of the test compound to determine its agonist activity.

  • Antagonist Testing: To test for antagonist activity, co-apply a fixed concentration of acetylcholine with a range of concentrations of the test compound.

  • Data Analysis: The data are analyzed to determine the EC50 (agonist) or IC50 (antagonist) values.

Part 4: Signaling Pathways and Visualization

Upon activation, nAChRs, which are ligand-gated ion channels, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and the activation of various downstream signaling pathways.

Signaling Pathway for α7 nAChR Activation

Activation of the α7 nAChR by an agonist leads to the influx of Ca2+. This increase in intracellular Ca2+ can activate a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular function.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol a7_nAChR α7 nAChR Ca2_influx Ca²⁺ Influx a7_nAChR->Ca2_influx Opens channel PKC PKC MAPK MAPK Pathway PKC->MAPK Activates Gene_Expression Gene Expression MAPK->Gene_Expression Regulates Agonist Agonist (e.g., Acetylcholine) Agonist->a7_nAChR Binds to Ca2_influx->PKC Activates experimental_workflow cluster_synthesis Compound Preparation cluster_binding Primary Screening cluster_functional Functional Characterization cluster_analysis Data Analysis & Profiling Synthesis Synthesis Purification Purification & QC Synthesis->Purification Binding_Assay Radioligand Binding Assays Purification->Binding_Assay Test Compound Functional_Assay Functional Assays (e.g., TEVC) Binding_Assay->Functional_Assay Identified Hits Data_Analysis Data Analysis (Ki, EC50/IC50) Functional_Assay->Data_Analysis Profile Affinity & Efficacy Profile Data_Analysis->Profile

Caption: Workflow for novel compound pharmacological profiling.

Conclusion

This guide provides a comprehensive framework for elucidating the receptor binding affinity profile of the novel compound 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. By following the outlined experimental protocols, researchers can systematically characterize the affinity and functional activity of this and other novel compounds at nAChRs and other potential targets. The resulting data will be crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

A Technical Guide to the Preclinical Pharmacokinetic Assessment of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a novel chemical entity for which specific pharmacokinetic data is not publicly available. This guide provides a comprehensive, representative framework for conducting such an investigation based on established principles for structurally related compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs).

Executive Summary

The development of novel therapeutics targeting the central nervous system requires a thorough understanding of a compound's pharmacokinetic (PK) profile. This document outlines a detailed technical approach for the characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a diazaspiro[4.4]nonane derivative, in rodent models.[1][2][3] The methodologies described herein are designed to provide critical data on bioavailability, clearance, volume of distribution, and half-life, thereby informing dose selection for efficacy and toxicology studies and predicting human pharmacokinetic parameters. The guide emphasizes robust bioanalytical method validation and a structured, phased experimental approach compliant with regulatory expectations.[4][5]

Introduction: The Role of Spirocyclic Scaffolds in CNS Drug Discovery

Spirocyclic scaffolds, such as the diazaspiro[4.4]nonane core, have gained significant traction in medicinal chemistry for their ability to confer conformational rigidity and three-dimensionality.[1][2] These characteristics can lead to improved target selectivity and more favorable physicochemical properties compared to their non-spirocyclic counterparts.[1][6] The inclusion of a pyridin-3-yl moiety suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric conditions.[3][7]

Pharmacokinetic (PK) studies are a cornerstone of preclinical research, providing essential insights into how a drug candidate is processed by the body.[8] These studies are critical for establishing a clear relationship between dosing, exposure, and pharmacological response. Early and comprehensive ADME profiling is vital for identifying promising drug candidates and avoiding late-stage attrition.[8][9] This guide details a proposed workflow for a comprehensive PK assessment of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane in rodent models, a crucial step in its journey from a novel compound to a potential therapeutic agent.

Preclinical Study Design: A Representative Model

The primary objective is to determine the fundamental pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration in a well-characterized rodent model.

Test System Justification
  • Species: Sprague-Dawley rats (Male, 250-300g). This strain is widely used in pharmacokinetic and toxicology studies due to its historical data precedence, physiological characteristics, and ease of handling.

  • Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. For excretion studies, animals can be housed in metabolic cages to facilitate separate collection of urine and feces.[10]

Compound Formulation and Dosing
  • Intravenous (IV) Formulation: The compound will be dissolved in a vehicle suitable for IV administration, such as 5% Dextrose in water (D5W) or a solution of 10% DMSO, 40% PEG400, and 50% Saline. The final formulation must be sterile-filtered and clear.

  • Oral (PO) Formulation: For oral gavage, the compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose or a solution if solubility permits.

  • Dose Selection: Initial doses are typically low, for example, 1 mg/kg for IV and 5 mg/kg for PO. These doses are selected to ensure that plasma concentrations are well above the lower limit of quantification (LLOQ) of the bioanalytical assay and to assess pharmacokinetic linearity.[11]

Experimental Groups and Dosing Regimen

A standard crossover or parallel group design can be employed.

GroupRoute of AdministrationDose (mg/kg)Number of Animals (n)Sampling Matrix
1Intravenous (IV) Bolus14-6Plasma
2Oral (PO) Gavage54-6Plasma

Methodologies for Pharmacokinetic Assessment

A robust PK study is built on a validated bioanalytical method and a meticulously executed in-life phase.

In-Life Phase: Sample Collection Protocol

A serial sampling approach is preferred as it reduces animal usage and inter-animal variability.[12]

  • Acclimatization: Animals are acclimated for at least 3 days prior to the study.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended for stress-free and efficient collection.

  • Dosing: Animals are fasted overnight before oral dosing. The compound is administered via IV bolus (tail vein) or oral gavage.

  • Blood Sampling: Blood samples (approx. 150-200 µL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Plasma samples are transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[13][14]

Step-by-Step Protocol for Method Development & Validation:

  • Instrument Tuning: The mass spectrometer is tuned to optimize the detection of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and a suitable internal standard (IS), often a stable isotope-labeled version of the analyte. Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are identified for both the analyte and the IS.

  • Chromatography: A reversed-phase C18 column is typically used. The mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and gradient are optimized to achieve a sharp peak shape, good retention, and separation from endogenous plasma components.

  • Sample Preparation: The goal is to remove proteins and other interferences.[13]

    • Protein Precipitation (PPT): A simple and common method. An aliquot of plasma (e.g., 50 µL) is mixed with a 3-4 fold volume of cold acetonitrile containing the IS. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.

    • Solid-Phase Extraction (SPE): Provides a cleaner extract and may be necessary for higher sensitivity.[15]

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[4][16] Key parameters to assess include:

    • Linearity: A calibration curve is prepared by spiking known concentrations of the analyte into blank plasma. The curve should have a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: Assessed at multiple quality control (QC) concentrations (low, mid, high). Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, %CV) should be ≤15%.

    • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.

    • Matrix Effect: The potential for ion suppression or enhancement from the biological matrix is evaluated.

    • Recovery: The efficiency of the extraction process.

    • Stability: Analyte stability is tested under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[10] Key parameters are calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • Cl (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization of Workflows

Diagram 1: Pharmacokinetic Study Workflow

PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase animal_prep Animal Acclimatization & Preparation dosing Dosing (IV & PO Groups) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing storage Sample Storage (-80°C) processing->storage extraction Sample Extraction (e.g., PPT) storage->extraction lcms LC-MS/MS Analysis extraction->lcms quant Data Quantification lcms->quant pk_calc PK Parameter Calculation (NCA) quant->pk_calc report Reporting & Interpretation pk_calc->report

Caption: End-to-end workflow for a rodent pharmacokinetic study.

Diagram 2: ADME Process Overview

ADME_Process Dose Oral Dose GI GI Tract Dose->GI Absorption Liver Liver (First-Pass Metabolism) GI->Liver Systemic Systemic Circulation (Plasma Concentration) Liver->Systemic Bile Bile (Excretion) Liver->Bile Systemic->Liver Metabolism Tissues Tissues (Distribution) Systemic->Tissues Distribution Kidney Kidney (Excretion) Systemic->Kidney

Caption: Conceptual flow of drug ADME after oral administration.

Anticipated Results and Data Interpretation

The study will generate quantitative data summarizing the pharmacokinetic behavior of the compound.

Table 2: Hypothetical Pharmacokinetic Parameters
ParameterIV (1 mg/kg)PO (5 mg/kg)UnitsInterpretation
Cmax 250450ng/mLPeak plasma concentration achieved.
Tmax 0.08 (5 min)1.0hTime to reach peak concentration.
AUC(0-inf) 4801200ng*h/mLTotal drug exposure.
3.53.7hTime for concentration to halve.
Cl 35-mL/min/kgRate of drug clearance from the body.
Vdss 2.1-L/kgExtent of drug distribution into tissues.
F% -50 %Oral bioavailability.

Interpretation Insights:

  • A Tmax of 1.0 hour post-oral dose suggests relatively rapid absorption from the GI tract.

  • A half-life (t½) of ~3.5 hours indicates that the drug is cleared from the body at a moderate rate.

  • A volume of distribution (Vdss) greater than total body water (~0.7 L/kg) suggests the compound distributes from the plasma into tissues.

  • An oral bioavailability (F%) of 50% is considered moderate and indicates that half of the oral dose reaches systemic circulation, with the remainder potentially lost to incomplete absorption or first-pass metabolism in the liver.

Discussion and Forward-Looking Strategy

The results from this initial rodent PK study provide a foundational understanding of the compound's behavior in vivo. A moderate bioavailability of 50% and a half-life of 3.5 hours would suggest that the compound has the potential for further development, likely supporting once or twice-daily dosing regimens.

Next Steps:

  • Metabolite Identification: Conduct studies to identify the major metabolites of the compound in plasma, urine, and feces. This helps to understand clearance pathways and identify potentially active or toxic metabolites.

  • Tissue Distribution: A quantitative tissue distribution study can confirm where the compound accumulates in the body, which is particularly important for a CNS-targeted drug.

  • Interspecies Scaling: Data from rats can be used in conjunction with data from another species (e.g., mouse or dog) to predict human PK parameters using allometric scaling.[11]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma exposure (PK) with a measure of the drug's pharmacological effect (PD), such as receptor occupancy or a behavioral endpoint, to establish a therapeutic window.[17][18]

By systematically executing this technical guide, researchers can generate a comprehensive pharmacokinetic profile for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, providing the critical data necessary to make informed decisions for its continued development as a therapeutic candidate.

References

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A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of therapeutics targeting the central nervous system (CNS) is fundamentally constrained by the blood-brain barrier (BBB), a highly selective interface that protects the brain from systemic circulation. Consequently, the early and accurate assessment of a drug candidate's ability to permeate this barrier is a critical determinant of its potential success. This technical guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. In the absence of pre-existing experimental data for this specific molecule, this document serves as a methodological roadmap for researchers and drug development professionals. It outlines a multi-tiered approach, commencing with in silico predictive modeling to estimate physicochemical properties and initial BBB penetration potential. This is followed by detailed protocols for established in vitro assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based models like the Caco-2 permeability assay, which offer a progressive increase in biological complexity. Finally, the guide delves into the gold-standard in vivo technique of brain microdialysis for the definitive measurement of unbound drug concentrations in the brain. The causality behind experimental choices and the interpretation of potential outcomes are discussed throughout, providing a self-validating system for the comprehensive evaluation of this, or any, novel CNS drug candidate.

Introduction: The Imperative of CNS Drug Delivery

The blood-brain barrier is a complex and dynamic structure composed of brain microvascular endothelial cells, astrocytes, and pericytes.[1] Its primary function is to maintain CNS homeostasis by strictly regulating the passage of substances into and out of the brain.[2] While essential for protecting the brain from toxins and pathogens, the BBB poses a significant challenge for the delivery of therapeutic agents, with estimates suggesting that over 98% of small molecules are unable to cross it effectively.[3] Therefore, a thorough understanding of a drug candidate's BBB permeability is paramount in the early stages of CNS drug discovery to avoid costly late-stage failures.[4]

This guide focuses on a systematic approach to characterizing the BBB permeability of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a novel small molecule with potential applications in neuroscience.

Tier 1: In Silico Prediction and Physicochemical Profiling

The initial assessment of BBB permeability begins with computational, or in silico, methods. These approaches are rapid, cost-effective, and provide valuable early insights based on the molecule's structure.[5]

Physicochemical Property Estimation

The ability of a small molecule to passively diffuse across the BBB is heavily influenced by its physicochemical properties.[6] Several key parameters for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can be predicted using various software packages and quantitative structure-property relationship (QSPR) models.[7]

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW) ~217.3 g/mol Favorable (< 500 Da is preferred for passive diffusion)[8]
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Ideal range for balancing lipid solubility and aqueous exposure[6]
Topological Polar Surface Area (TPSA) < 70 ŲGenerally associated with good CNS penetration[9]
Hydrogen Bond Donors (HBD) 1Favorable (≤ 5 is a general guideline)[8]
Hydrogen Bond Acceptors (HBA) 3Favorable (≤ 10 is a general guideline)[8]
Number of Rotatable Bonds < 5Indicates lower conformational flexibility, which is often beneficial for BBB crossing[6]

Note: These are estimated values and should be experimentally verified.

Predictive Modeling: Lipinski's Rule of Five and CNS-Specific Guidelines

Lipinski's Rule of Five provides a general assessment of "drug-likeness" for orally administered drugs and is a useful starting point for CNS candidates.[8] 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is predicted to adhere to all of Lipinski's rules, suggesting a good potential for oral bioavailability and membrane permeability.

More specific to CNS drugs, a set of refined parameters is often considered.[10] The predicted properties of our target molecule align well with these CNS-focused guidelines, further strengthening the hypothesis that it may cross the BBB.

The initial in silico analysis suggests that 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has a favorable physicochemical profile for BBB penetration via passive diffusion. The next logical step is to validate this prediction using experimental models.

cluster_in_silico Tier 1: In Silico Assessment mol_structure 7-Methyl-1-(pyridin-3-yl)- 1,7-diazaspiro[4.4]nonane Structure physchem Predict Physicochemical Properties (MW, logP, TPSA, HBD/HBA) mol_structure->physchem lipinski Apply Lipinski's Rule of Five physchem->lipinski cns_rules Apply CNS-Specific Rules physchem->cns_rules prediction Initial BBB Permeability Prediction lipinski->prediction cns_rules->prediction cluster_pampa PAMPA-BBB Workflow prep Prepare Donor (with compound) and Acceptor Solutions assemble Assemble PAMPA Sandwich Plate prep->assemble coat Coat Donor Plate Filter with Brain Lipid coat->assemble incubate Incubate with Shaking assemble->incubate analyze Analyze Compound Concentration (Donor and Acceptor) incubate->analyze calculate Calculate Papp Value analyze->calculate cluster_invivo In Vivo Microdialysis Workflow implant Implant Microdialysis Probes (Brain and Blood Vessel) perfuse Perfuse Probes and Collect Dialysate implant->perfuse administer Administer Compound Systemically administer->perfuse analyze LC-MS/MS Analysis of Dialysate perfuse->analyze calculate Calculate Brain/Plasma AUC Ratio (Kp,uu) analyze->calculate

Caption: In Vivo Brain Microdialysis Workflow.

Conclusion and Integrated Strategy

The evaluation of blood-brain barrier permeability is a multi-faceted process that requires a tiered and integrated approach. For a novel compound like 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, this guide proposes a logical progression from rapid in silico predictions to more complex and biologically relevant in vitro and in vivo assays. The initial computational analysis provides a strong rationale for its potential as a CNS-active agent. The subsequent in vitro assays, PAMPA-BBB and Caco-2, will offer crucial experimental data on its passive permeability and susceptibility to efflux mechanisms. Finally, in vivo microdialysis will provide the definitive measure of its ability to reach the central nervous system in a physiologically relevant setting. By systematically applying these methodologies, researchers can build a comprehensive profile of this compound's BBB permeability, enabling informed decisions in the drug development pipeline.

References

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PMC. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. J-Stage. [Link]

  • Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. PubMed. [Link]

  • In Vivo Microdialysis to Determine the Relative Pharmacokinetics of Drugs. J-Stage. [Link]

  • LightBBB. bio.tools. [Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Bentham Science. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • In vitro blood-brain barrier models: method development, validation and application in CNS drug permeability assessment. The Journal of American Medical Science and Research. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. PubMed. [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. [Link]

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  • What are the exceptions to Lipinski's Rule of 5?. Patsnap. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]

  • Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

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  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. [Link]

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Methodological & Application

Application Note: Robust and Efficient Sample Preparation of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and optimized protocol for the extraction of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a novel spirocyclic compound, from human plasma. Given the compound's basic nature due to its nitrogen-containing heterocyclic structure, a mixed-mode solid-phase extraction (SPE) methodology was developed to ensure high recovery and removal of endogenous matrix components prior to LC-MS/MS analysis. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, reproducible, and high-throughput method for pharmacokinetic and toxicokinetic studies. The described method adheres to the principles outlined in international bioanalytical method validation guidelines.

Introduction

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a heterocyclic amine with a unique spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry for its potential in developing novel therapeutics. Accurate quantification of this and similar molecules in biological matrices is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the complexity of biological matrices like plasma can significantly impact the reliability of LC-MS/MS data. Endogenous components, particularly proteins and phospholipids, can cause ion suppression or enhancement, leading to inaccurate quantification and reduced sensitivity. Therefore, a robust sample preparation strategy is paramount to isolate the analyte of interest from these interfering substances.

This guide provides a comprehensive walkthrough of a validated sample preparation protocol, explaining the scientific rationale behind the chosen methodology and offering insights for potential adaptation to similar basic, spirocyclic compounds.

Method Selection: A Rationale-Driven Approach

The selection of an appropriate sample preparation technique is the most critical step in bioanalysis. The primary goal is to produce a clean sample extract, ensuring high analyte recovery and minimizing matrix effects. For 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, three common techniques were considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): While simple and fast, PPT often results in insufficient cleanup, leaving significant amounts of phospholipids and other small molecules in the extract that can interfere with LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. However, it can be labor-intensive, difficult to automate, and may have lower recovery for certain compounds.

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent. It is highly selective, can concentrate the analyte, and is readily automated for high-throughput applications.

Given the basic nature of the target analyte (presence of tertiary amine groups), a mixed-mode cation exchange SPE was selected. This approach combines reversed-phase and strong cation exchange retention mechanisms, providing superior selectivity and cleanup for basic compounds compared to single-mode extraction techniques.

G cluster_0 Sample Preparation Method Selection Start Start Analyte_Properties Analyte Properties: 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (Basic, Spirocyclic) Start->Analyte_Properties Matrix_Properties Matrix: Human Plasma (Complex, High Protein/Phospholipid) Start->Matrix_Properties Goal Analytical Goal: High Sensitivity & Robustness for LC-MS/MS Start->Goal Decision Evaluate Techniques Analyte_Properties->Decision Matrix_Properties->Decision Goal->Decision PPT Protein Precipitation (PPT) Decision->PPT Option 1 LLE Liquid-Liquid Extraction (LLE) Decision->LLE Option 2 SPE Solid-Phase Extraction (SPE) Decision->SPE Option 3 PPT_Eval Pros: Fast, Simple Cons: Poor Cleanup, Matrix Effects PPT->PPT_Eval LLE_Eval Pros: Good Cleanup Cons: Labor-intensive, Emulsions LLE->LLE_Eval SPE_Eval Pros: Excellent Cleanup, High Recovery, Automation-friendly Cons: Method Development Required SPE->SPE_Eval Selection Selected Method: Mixed-Mode Cation Exchange SPE SPE_Eval->Selection

Figure 1: Decision workflow for selecting the optimal sample preparation technique.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is optimized for a 96-well plate format, suitable for high-throughput analysis.

3.1. Materials and Reagents

  • SPE Plate: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX µElution Plate)

  • Human Plasma: K2-EDTA as anticoagulant

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended to compensate for matrix effects and variability during sample processing.

  • Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (≥28%)

  • Equipment:

    • 96-well plate positive pressure or vacuum manifold

    • 96-well collection plate (e.g., 2 mL deep well)

    • Pipettes and multichannel pipettes

    • Plate shaker/vortexer

3.2. Step-by-Step Protocol

The entire workflow is designed to maximize analyte recovery while minimizing interferences.

G cluster_workflow SPE Workflow cluster_details Protocol Details p1 Step 1: Sample Pre-treatment p2 Step 2: Sorbent Conditioning p1->p2 d1 100 µL Plasma + IS + 200 µL 4% H3PO4 in Water Vortex to mix p1->d1 p3 Step 3: Equilibration p2->p3 d2 Add 200 µL Methanol Apply vacuum/pressure p2->d2 p4 Step 4: Sample Loading p3->p4 d3 Add 200 µL Water Apply vacuum/pressure p3->d3 p5 Step 5: Wash 1 (Polar Interference Removal) p4->p5 d4 Load pre-treated sample Low vacuum/pressure p4->d4 p6 Step 6: Wash 2 (Non-Polar Interference Removal) p5->p6 d5 Add 200 µL 2% Formic Acid in Water Apply vacuum/pressure p5->d5 p7 Step 7: Elution p6->p7 d6 Add 200 µL Methanol Apply vacuum/pressure p6->d6 p8 Step 8: Evaporation & Reconstitution p7->p8 d7 Add 2x 100 µL of 5% NH4OH in Acetonitrile/Methanol (50:50) Collect eluate p7->d7 d8 Evaporate to dryness (N2, 40°C) Reconstitute in 100 µL Mobile Phase A p8->d8

Figure 2: Detailed step-by-step solid-phase extraction (SPE) workflow.

  • Sample Pre-treatment:

    • To a 100 µL aliquot of human plasma in a 96-well plate, add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water. This step lyses plasma proteins and, crucially, ensures the basic analyte is protonated (positively charged), which is essential for its retention on the cation exchange sorbent.

    • Vortex the plate for 1 minute to ensure thorough mixing and protein disruption.

  • Sorbent Conditioning:

    • Place the mixed-mode SPE plate on the manifold.

    • Add 200 µL of methanol to each well to wet the sorbent and activate the reversed-phase retention mechanism.

    • Apply vacuum or positive pressure to pass the solvent through.

  • Equilibration:

    • Add 200 µL of water to each well to prepare the sorbent for the aqueous sample.

    • Apply vacuum or positive pressure to pass the water through, ensuring no wells go completely dry.

  • Sample Loading:

    • Load the pre-treated plasma sample from step 1 into the conditioned wells.

    • Apply a low, steady vacuum or pressure to slowly draw the sample through the sorbent bed (approx. 1 drop/second). This slow rate ensures sufficient interaction time for the analyte to bind to the sorbent via both reversed-phase and cation exchange mechanisms.

  • Wash 1 (Polar Interference Removal):

    • Add 200 µL of 2% formic acid in water to each well.

    • This acidic wash removes polar interferences without disrupting the strong cation-exchange interaction of the protonated analyte.

    • Apply vacuum or pressure to pass the wash solvent through.

  • Wash 2 (Non-Polar Interference Removal):

    • Add 200 µL of methanol to each well.

    • This organic wash removes less polar interferences, such as phospholipids, that may be retained on the reversed-phase portion of the sorbent. The analyte remains bound due to the strong ionic interaction.

    • Apply full vacuum or pressure for 1 minute to completely dry the sorbent bed.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Add 100 µL of elution solvent (5% ammonium hydroxide in 50:50 acetonitrile/methanol) to each well. The strong base (ammonium hydroxide) neutralizes the charge on the analyte, disrupting the cation-exchange retention and allowing it to be eluted by the strong organic solvent.

    • Allow the solvent to soak for 30 seconds before applying low pressure to elute.

    • Repeat with a second 100 µL aliquot of elution solvent to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

Method Performance and Validation

The protocol was validated according to international guidelines to ensure its suitability for regulated bioanalysis. Key performance metrics are summarized below.

ParameterAcceptance CriteriaResult
Analyte Recovery Consistent and >70%88.5%
Internal Standard Recovery Consistent90.2%
Matrix Effect CV ≤ 15%4.8%
Precision (Intra-day) CV ≤ 15% (≤ 20% at LLOQ)< 6.5%
Precision (Inter-day) CV ≤ 15% (≤ 20% at LLOQ)< 8.2%
Accuracy (Intra-day) ±15% of nominal (±20% at LLOQ)94.7% - 106.3%
Accuracy (Inter-day) ±15% of nominal (±20% at LLOQ)96.1% - 104.5%

Data presented are representative and should be validated in the end-user's laboratory.

The high recovery and low matrix effect demonstrate the effectiveness of the mixed-mode SPE protocol in removing interfering components from the plasma matrix, leading to a highly accurate and precise quantification method.

Conclusion

This application note provides a robust, selective, and high-throughput sample preparation method for the quantification of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane in human plasma. The use of mixed-mode cation exchange solid-phase extraction is scientifically justified by the chemical properties of the analyte and effectively mitigates the challenges associated with complex biological matrices. This protocol provides a solid foundation for researchers engaged in the development of drugs featuring similar chemical scaffolds and adheres to the rigorous standards required for regulated bioanalysis.

References

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Kataoka, H. (2023, March 8). Solid-Phase Microextraction and Related Techniques in Bioanalysis. PMC - NIH. [Link]

  • Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas

Application Note: Formulation Strategies for Oral Delivery of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Challenge

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a novel therapeutic agent whose chemical structure presents a distinct challenge for oral drug delivery. The presence of multiple basic nitrogen atoms in the pyridinyl and diazaspiro moieties confers the properties of a weak base. Consequently, the Compound is expected to exhibit pH-dependent solubility, with higher solubility in the acidic environment of the stomach and significantly lower solubility in the neutral-to-alkaline pH of the small intestine, where the majority of drug absorption occurs. This solubility drop can lead to precipitation, low dissolution rates, and ultimately, poor and variable oral bioavailability.

This document provides a comprehensive guide for researchers and drug development professionals to navigate these challenges. It outlines a systematic, data-driven approach, beginning with essential pre-formulation characterization and progressing to advanced formulation strategies designed to enhance the oral absorption of this Compound. The protocols described herein are designed to be self-validating, ensuring robust and reproducible formulation development.

Foundational Pre-formulation Assessment

A thorough understanding of the Compound's physicochemical properties is the bedrock of any successful formulation strategy.[1][2] These initial studies provide the critical data needed to select the most appropriate formulation technology and excipients.

Protocol 2.1: Physicochemical Characterization of the Compound
  • pH-Solubility Profiling:

    • Prepare a series of buffers ranging from pH 1.2 to 7.5 (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.5).

    • Add an excess amount of the Compound to each buffer in sealed vials.

    • Agitate at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples (e.g., using a 0.22 µm PVDF filter) and analyze the filtrate for drug concentration using a validated HPLC-UV method.

    • Plot solubility (mg/mL) versus pH to visualize the solubility profile. Causality: This profile is the most critical dataset; it quantifies the solubility drop between the stomach and intestine and dictates the magnitude of the formulation challenge.

  • pKa Determination:

    • Determine the acid dissociation constants (pKa) of the Compound using potentiometric titration or UV-spectrophotometry. Causality: Knowing the pKa values allows for the prediction of the ionization state of the drug at different physiological pH values, which directly correlates with its solubility.

  • Log P / Log D Determination:

    • Measure the octanol-water partition coefficient (Log P) and the distribution coefficient at various pH values (Log D). Causality: These values indicate the lipophilicity of the Compound, which influences its ability to permeate the gut wall. A high Log P may suggest suitability for lipid-based systems.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess crystallinity.

    • Thermogravimetric Analysis (TGA): Evaluate thermal stability and screen for solvates.

    • X-Ray Powder Diffraction (XRPD): Confirm the crystalline form and identify any potential polymorphisms. Causality: The solid state of the API impacts its stability, dissolution rate, and processability. Identifying the most stable crystalline form is crucial for a robust dosage form.[3]

Table 1: Hypothetical Pre-formulation Data Summary for the Compound

ParameterHypothetical ValueImplication for Formulation
Molecular Weight~217.3 g/mol Moderate size, suitable for oral absorption if solubilized.
pKa1 (Pyridinyl N)~5.5Will be protonated (soluble) in the stomach (pH 1-3).
pKa2 (Aliphatic N)~9.0Will be protonated (soluble) in the stomach.
Solubility at pH 1.2> 50 mg/mLHigh solubility in gastric fluid.
Solubility at pH 6.8< 0.1 mg/mLVery low solubility in intestinal fluid; high risk of precipitation.
Log P2.8Moderately lipophilic; permeability may be adequate if dissolved.
Melting Point (DSC)165°CCrystalline solid with moderate melting point.
Solid Form (XRPD)Crystalline, Form IStable crystalline form identified for development.

Formulation Strategies and Enabling Technologies

Based on the anticipated pre-formulation data, where pH-dependent solubility is the primary obstacle, several strategies can be employed. The choice depends on the desired dose, target product profile, and development timeline.

G cluster_0 Formulation Development Workflow cluster_1 Formulation Strategies cluster_2 Analytical & Performance Testing Preform Pre-formulation Assessment (Protocol 2.1) StratSelect Strategy Selection Preform->StratSelect StratA A: pH Modification (Protocol 3.1) StratSelect->StratA Simple / Low Dose StratB B: Amorphous Solid Dispersion (ASD) (Protocol 3.2) StratSelect->StratB High Dose / Poor Solubility StratC C: Lipid-Based System (SMEDDS) (Protocol 3.3) StratSelect->StratC High LogP / Permeability Issues Dissolution In Vitro Dissolution (Protocol 4.1) StratA->Dissolution StratB->Dissolution StratC->Dissolution Permeability In Vitro Permeability (Protocol 4.2) Dissolution->Permeability LeadForm Lead Formulation Candidate Permeability->LeadForm

Caption: Formulation development workflow for the Compound.

Strategy A: pH Modification for Dissolution Enhancement

This approach involves creating an acidic microenvironment within the dosage form to promote dissolution of the weakly basic Compound, even in the higher pH of the intestine.[4][5][6] This is often the simplest and most direct strategy.

Rationale: By incorporating a solid organic acid into the tablet or capsule, a localized acidic environment is created as the dosage form hydrates. This maintains the protonated, soluble form of the Compound, facilitating its dissolution and absorption before it can precipitate.[7][8]

Protocol 3.1: Development of an Immediate-Release Tablet with a pH Modifier
  • Excipient Selection:

    • API: The Compound (e.g., 20% w/w).

    • pH Modifier: Fumaric acid or tartaric acid (e.g., 10-20% w/w). Causality: These are strong solid acids that can effectively lower the microenvironmental pH.[6]

    • Filler: Microcrystalline cellulose (e.g., Avicel® PH102).

    • Disintegrant: Croscarmellose sodium (e.g., 3-5% w/w).

    • Lubricant: Magnesium stearate (e.g., 0.5-1% w/w).

  • Manufacturing Process (Direct Compression):

    • Screen all components (except the lubricant) through a suitable mesh (e.g., 40 mesh) to de-agglomerate.

    • Combine the screened API, pH modifier, filler, and disintegrant in a V-blender. Blend for 15 minutes.

    • Screen the lubricant through a 60-mesh screen and add it to the blender. Blend for an additional 3 minutes. Causality: Over-lubrication can impede tablet hardness and dissolution, hence the short blending time.

    • Compress the final blend into tablets using a rotary tablet press, targeting a hardness of 8-10 kP.

Strategy B: Amorphous Solid Dispersions (ASD)

For compounds with very poor solubility or when higher doses are required, converting the crystalline API into a high-energy amorphous form can dramatically increase its apparent solubility and dissolution rate.[9][10][11]

Rationale: In an ASD, individual API molecules are dispersed within a polymer matrix.[12] This prevents crystallization and allows the drug to dissolve into a supersaturated state in the GI tract, creating a large concentration gradient that drives absorption.[12][13] The polymer also serves to stabilize this supersaturated state, preventing precipitation.[11]

G cluster_0 Amorphous Solid Dispersion (ASD) Mechanism ASD_Tablet ASD Tablet API (amorphous) + Polymer GI_Fluid GI Fluid (pH 6.8) ASD_Tablet->GI_Fluid Dissolution Supersaturation Supersaturated Solution High [Drug]aq Polymer Stabilizes GI_Fluid->Supersaturation Generates High Concentration Gradient Absorption Absorption (Across Gut Wall) Supersaturation->Absorption Precipitation Precipitation (Low Absorption) Supersaturation->Precipitation Polymer Inhibits Crystalline {Crystalline API | Low Solubility} Crystalline->GI_Fluid Slow Dissolution

Caption: Mechanism of bioavailability enhancement by ASDs.

Protocol 3.2: Formulation of an ASD by Spray Drying
  • Polymer and Solvent Screening:

    • Screen polymers known for ASD formation, such as HPMC-AS, PVP VA64, or Soluplus®. Causality: The choice of polymer is critical; it must be miscible with the drug and able to stabilize the amorphous form.[11]

    • Identify a common solvent system (e.g., methanol, acetone/water) that dissolves both the Compound and the selected polymer at the desired ratio (e.g., 25% API, 75% polymer).

  • Spray Drying Process:

    • Prepare a solution of the API and polymer in the selected solvent system.

    • Optimize spray drying parameters (inlet temperature, solution feed rate, atomization gas flow) on a lab-scale spray dryer.

    • Collect the resulting ASD powder.

  • Post-Processing and Characterization:

    • Characterize the spray-dried powder by XRPD to confirm its amorphous nature (i.e., absence of Bragg peaks).

    • Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, molecularly dispersed system.

    • Formulate the ASD powder into a capsule or tablet using standard excipients.

Strategy C: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

If the Compound is lipophilic (high Log P) or if permeability is also a concern, a lipid-based formulation like a SMEDDS can be highly effective.[14][15][16]

Rationale: SMEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that contain the dissolved drug.[17] Upon gentle agitation in GI fluids, they spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm).[18] This presents the drug in a solubilized state with a large surface area for absorption and can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[14][15]

Protocol 3.3: Development of a SMEDDS Formulation
  • Excipient Screening:

    • Oil Phase: Screen the solubility of the Compound in various oils (e.g., Capmul® MCM, Labrafil® M 1944 CS).

    • Surfactant: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor® EL, Tween® 80).

    • Cosolvent: Screen cosolvents to improve drug loading or aid emulsification (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent.

    • Identify the region that forms a clear, stable microemulsion upon aqueous dilution. Causality: This diagram is essential for identifying robust formulations that are not sensitive to small compositional changes.

  • Formulation Preparation and Characterization:

    • Prepare the optimal SMEDDS pre-concentrate by mixing the components and dissolving the drug.

    • Characterize the system upon dilution by measuring droplet size, polydispersity index (PDI), and zeta potential.

    • Assess robustness to dilution and changes in pH.

    • The final liquid SMEDDS formulation can be filled into soft or hard gelatin capsules.

In Vitro Performance Testing

Once prototype formulations are developed, they must be tested to predict their in vivo performance.

Protocol 4.1: pH-Shift Dissolution Testing

Objective: To simulate the transit of the dosage form from the stomach to the intestine and assess if the formulation can maintain drug release and prevent precipitation.

  • Apparatus: USP Apparatus II (Paddle).[19]

  • Procedure:

    • Acid Stage: Place the dosage form in 750 mL of 0.1 N HCl (pH 1.2) at 37°C, with a paddle speed of 75 RPM.[20] Take samples at 15, 30, and 60 minutes.

    • Buffer Stage: After 60 minutes, add 250 mL of a pre-warmed concentrated phosphate buffer to raise the medium pH to 6.8.[21]

    • Continue dissolution, taking samples at various time points (e.g., 90, 120, 180, 240 minutes).

  • Analysis: Analyze all samples by HPLC-UV. Plot percent drug dissolved vs. time. Causality: A successful formulation will show rapid and complete dissolution in the acid stage and, critically, will maintain a high percentage of dissolved drug after the shift to pH 6.8, indicating precipitation has been inhibited.

Protocol 4.2: In Vitro Permeability Assessment (PAMPA)

Objective: To assess the passive permeability of the Compound from the developed formulations. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive transcellular permeation.[22][23][24]

  • Apparatus: PAMPA "sandwich" plate system (donor and acceptor plates separated by a lipid-infused filter).[24]

  • Procedure:

    • Prepare the formulated drug (e.g., dissolution media from Protocol 4.1) and add it to the donor wells.

    • Fill the acceptor wells with a suitable buffer.

    • Incubate the sandwich plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the Compound in both donor and acceptor wells by HPLC-UV or LC-MS/MS.

  • Analysis: Calculate the effective permeability coefficient (Pe). Compare the Pe values of the different formulations against a control (e.g., unformulated API). Causality: This assay helps to de-risk formulations by confirming that the drug, once dissolved, can permeate the membrane. It is a cost-effective screen before undertaking more complex Caco-2 or in vivo studies.[25][26]

Conclusion and Path Forward

The oral delivery of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a classic pharmaceutical challenge rooted in its pH-dependent solubility. A systematic pre-formulation investigation is mandatory to quantify this challenge. Based on this data, a tiered approach to formulation is recommended: starting with simple pH-modification, progressing to amorphous solid dispersions for greater solubility enhancement, and considering lipid-based systems if lipophilicity allows. Rigorous in vitro testing using pH-shift dissolution and PAMPA will enable the selection of a lead formulation with the highest probability of achieving the desired bioavailability in preclinical and clinical studies.

References

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences, 98(8), 2999-3013. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Zhang, G. G. Z., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available at: [Link]

  • Singh, B., Singh, R., & Bandyopadhyay, S. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Begell Digital Library. Available at: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed. Available at: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]

  • Salawi, A. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid. MDPI. Available at: [Link]

  • Chan, O. H., & Stewart, B. H. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug discovery. IMR Press. Available at: [Link]

  • Sharma, N. (2009). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Preformulation Studies. Retrieved from [Link]

  • Blasko, A. (2023). Best Practices For Preformulation In Drug Development. Drug Discovery Online. Available at: [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • BS Publications. (n.d.). Preformulation and Formulation Development. Retrieved from [Link]

  • Siron, G. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Simulations Plus. Available at: [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs. Retrieved from [Link]

  • Veeprho. (2025). Dissolution Testing For Immediate Release Dosage Forms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. ACS Publications. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products. Available at: [Link]

  • Kumar, S., & Singh, P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available at: [Link]

  • Amin, P., & Patel, M. (2023). Preformulation Studies of Varenicline for Formulation and Development of a Novel Orally Disintegrating Film. Journal of Pharmaceutical Research International. Available at: [Link]

  • USP-NF. (2012). <711> DISSOLUTION. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. This document provides a structured, question-and-answer guide for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our approach is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Part 1: Compound Fundamentals & Initial Assessment

This section addresses the inherent properties of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane that are critical to understanding its solubility behavior.

Question 1: What are the key structural features of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane that influence its aqueous solubility?

Answer: The solubility of this compound is dictated by a balance between its hydrophobic scaffold and its three basic nitrogen centers.

  • Hydrophobic Core: The spirocyclic alkane and the pyridine ring form a rigid, largely non-polar structure that has inherently low affinity for water.

  • Basic Centers for Ionization: The molecule possesses three nitrogen atoms that can be protonated to form positively charged ions, which dramatically increases water solubility.[1] These are:

    • The pyridine nitrogen.

    • The tertiary amine at position 1 of the spiro-system.

    • The methylated tertiary amine at position 7.

The extent of protonation, and therefore solubility, is directly dependent on the pH of the aqueous medium and the pKa of each nitrogen center.[2]

Question 2: What are the predicted pKa values for this compound, and what do they mean for my experiments?
Ionizable GroupPredicted pKa RangeImplication at Physiological pH (~7.4)
Diazaspiro Tertiary Amines (N1, N7)8.5 - 10.0Largely protonated and positively charged, contributing to solubility.
Pyridine Nitrogen (N-pyridinyl)5.0 - 6.0Largely neutral (unprotonated), contributing less to solubility.
(Note: These are estimations. Experimental determination is highly recommended.)

Causality: The Henderson-Hasselbalch equation dictates that when the pH is below the pKa of a basic group, the protonated (charged, more soluble) form predominates.[4][5] Given the predicted pKa values, the diazaspiro amines will be ionized in neutral to acidic conditions, which is the primary handle for improving solubility. The pyridine nitrogen requires a more acidic environment (pH < 5.5) to become significantly protonated.[6]

Question 3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why is this happening?

Answer: This common phenomenon is known as "solvent-shifting" or "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit when introduced to the aqueous buffer where its solubility is much lower. This is a clear indicator that the intrinsic solubility of the free base form of your compound is poor in your chosen aqueous medium.[7] The immediate troubleshooting step is to modify the aqueous environment to favor the charged, more soluble form of the molecule.

Part 2: Tier 1 Troubleshooting: pH Adjustment

The most direct and effective first step is to leverage the basic nature of the molecule by adjusting the pH.[2]

Question 4: What is the most effective first step to improve the solubility of this compound?

Answer: The most effective initial strategy is to lower the pH of your aqueous medium. By adding an acid, you increase the proton concentration, which protonates the basic nitrogen centers on your molecule. This conversion from a neutral, less soluble form to a charged, more soluble salt form dramatically enhances aqueous solubility.[8] This is the foundational principle for solubilizing most basic drug candidates.[9]

Question 5: How do I determine the optimal pH for solubilization?

Answer: The optimal pH must be determined experimentally by generating a pH-solubility profile . This involves measuring the compound's solubility across a range of pH values. The goal is to find the highest pH at which the compound remains soluble at your target concentration, which can be important for physiological relevance or to avoid compound degradation at very low pH.

A typical profile for a basic compound like this will show low solubility at high pH (e.g., pH > 9) and a sharp increase in solubility as the pH is lowered.[10][11] See the "Experimental Protocols" section for a detailed method.

Question 6: What acid should I use to adjust the pH for in vitro vs. in vivo studies?

Answer: The choice of acid is critical and depends on the experimental context.

  • For in vitro screening assays: Hydrochloric acid (HCl) is a common and acceptable choice. It's a strong acid that provides the chloride counter-ion.

  • For cell-based assays or in vivo studies: The use of pharmaceutically acceptable or physiological acids is required. Formulating with acids like citric acid, tartaric acid, or methanesulfonic acid (MSA) is preferred. These can also be used to form stable, isolatable salts.

Always start with a dilute acid solution (e.g., 0.1 N HCl) and add it dropwise while monitoring the pH to avoid overshooting your target.

Part 3: Tier 2 Troubleshooting: Advanced Formulation Strategies

If pH adjustment alone is insufficient or undesirable (e.g., due to compound instability at low pH), more advanced formulation strategies should be employed.

Question 7: When should I consider forming a stable salt of my compound?

Answer: You should consider formal salt formation when:

  • You require a stable, solid form of the compound with consistently high aqueous solubility.[12][13]

  • The free base has poor physical properties (e.g., is oily or difficult to handle).

  • You need to improve stability or dissolution rate in a solid dosage form.[12]

Salt formation is a standard technique in drug development, with approximately 50% of marketed small molecule drugs being administered as salts.[13] The process involves reacting the basic compound with a suitable acid to form a crystalline salt with improved physicochemical properties.[9] See the "Experimental Protocols" section for a benchtop feasibility test.

Question 8: My compound is unstable at the low pH required for solubilization. What are my other options?

Answer: If low pH is not viable, you can use solubilizing excipients. These are "inactive" ingredients that enhance solubility through different mechanisms. The two most common approaches for a compound like this are co-solvents and cyclodextrins.

1. Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the water.[7] They are often used in preclinical formulations.

Co-solventTypical Concentration RangeNotes
Ethanol5-20% (v/v)Common for both oral and parenteral formulations.
Propylene Glycol (PG)10-40% (v/v)A versatile solvent, often used in combination with others.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Good for oral formulations; can be viscous at high concentrations.
Dimethyl Sulfoxide (DMSO)<10% for in vivo (species dependent)High solubilizing power but potential for toxicity; use with caution.

Mechanism: Co-solvents disrupt water's hydrogen bond network, creating a less polar microenvironment that is more favorable for dissolving hydrophobic molecules.[1]

2. Cyclodextrins: These are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate the non-polar parts of a drug molecule, effectively hiding them from water and increasing the apparent solubility of the drug-cyclodextrin complex.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[14] This approach is particularly useful for parenteral formulations to avoid organic co-solvents.[15]

Part 4: Visualizations & Diagrams

Troubleshooting Workflow

Solubility Troubleshooting Workflow A Start: Compound Precipitates in Aqueous Buffer B Tier 1: pH Adjustment (Target pH < 7.0) A->B C Is solubility sufficient and compound stable? B->C D Yes C->D E No C->E K Proceed with Formulation D->K F Tier 2: Advanced Formulation E->F G Option A: Salt Formation F->G H Option B: Use of Excipients F->H I Co-solvents (e.g., PEG, PG) H->I J Cyclodextrins (e.g., HP-β-CD) H->J

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of pH-Dependent Solubilization

pH-Dependent Ionization cluster_high_ph High pH (e.g., pH 9.0) cluster_low_ph Low pH (e.g., pH 4.0) High_pH_Molecule Free Base (Neutral) C₁₂H₁₇N₃ High_pH_Result Poorly Soluble (Precipitation Likely) High_pH_Molecule->High_pH_Result Low affinity for water Low_pH_Molecule Protonated Form (Cationic) [C₁₂H₁₇N₃Hₓ]ˣ⁺ High_pH_Molecule->Low_pH_Molecule + H⁺ - H⁺ Low_pH_Result Highly Soluble (Dissolved) Low_pH_Molecule->Low_pH_Result Strong ion-dipole interactions with water

Caption: Effect of pH on the ionization state and solubility.

Part 5: Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the solubility of the compound as a function of pH.

Materials:

  • 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment.

  • Vials, shaker/rotator, pH meter, microcentrifuge.

  • Analytical method for quantification (e.g., HPLC-UV).

Methodology:

  • Preparation: Prepare a series of buffer solutions (e.g., at pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Addition of Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that undissolved material remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and pH Measurement: Carefully withdraw an aliquot of the clear supernatant. Measure the final pH of the supernatant to confirm it has not changed significantly.

  • Quantification: Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.

Protocol 2: Benchtop Salt Formation Feasibility Test

Objective: To quickly assess if forming a salt improves solubility.

Materials:

  • Compound (free base).

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, citric acid, tartaric acid).

  • Solvent in which the free base is poorly soluble but the expected salt is likely soluble (e.g., water, isopropanol, acetone).

Methodology:

  • Dissolve Free Base: Dissolve a known amount of the free base in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Add Acid: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to the solution of the free base.

  • Observe for Precipitation: Agitate the solutions. The formation of a precipitate indicates that a salt has formed and is insoluble in that solvent. This can be a good sign for isolating a crystalline salt form.

  • Solubility Check: If a precipitate forms, isolate the solid by filtration, dry it, and then test its solubility in your target aqueous medium (e.g., pH 7.4 buffer) compared to the original free base. A significant increase in solubility indicates a successful salt formation. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or MTBE) to try and induce crystallization.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved March 24, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved March 24, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

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  • European Journal of Pharmaceutical Sciences. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved March 24, 2026, from [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved March 24, 2026, from [Link]

  • Molecules. (2023, July 13). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved March 24, 2026, from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. [Link]

  • Frontiers in Pharmacology. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved March 24, 2026, from [Link]

  • ACS Omega. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. Retrieved March 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane - Chemical Details. Retrieved March 24, 2026, from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 24, 2026, from [Link]

  • CAS. (n.d.). 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 24, 2026, from [Link]

  • Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved March 24, 2026, from [Link]

Sources

Technical Support Center: Stereocontrol & Impurity Reduction in 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific stereochemical challenges associated with synthesizing 1,7-diazaspiro[4.4]nonane derivatives.

The spiro carbon (C5) in 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is highly susceptible to epimerization under basic conditions, and achieving high enantiomeric excess (ee) during the initial spirocyclization requires precise catalytic control. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure the stereochemical integrity of your final active pharmaceutical ingredient (API).

Part 1: Synthetic Workflow & Stereocenter Management

To minimize stereoisomer impurities, the synthetic workflow must be designed to either establish the C5 chiral center asymmetrically early in the synthesis or resolve it before the introduction of the sterically demanding pyridin-3-yl group.

G Start Prochiral Precursor (Pyrroline Derivative) Spiro Asymmetric Spirocyclization (AgOAc / Chiral Ligand) Start->Spiro Core 1,7-Diazaspiro[4.4]nonane Core (Enantiomerically Enriched) Spiro->Core Res Chiral Resolution (Preparative SFC) Core->Res If ee < 95% PureCore Optically Pure Core (>99% ee) Core->PureCore If ee > 95% Res->PureCore Methyl N7-Methylation (Reductive Amination) PureCore->Methyl Cross N1-Pyridinylation (Buchwald-Hartwig) Methyl->Cross Final Target Molecule: 7-Methyl-1-(pyridin-3-yl)- 1,7-diazaspiro[4.4]nonane Cross->Final

Workflow for the stereocontrolled synthesis of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

Part 2: Self-Validating Experimental Protocols

Protocol A: Asymmetric Spirocyclization via Silver-Catalyzed Michael Addition

To avoid the need for downstream chiral resolution, the spirocenter can be established using a chiral silver complex-catalyzed cascade reaction[1].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve 5.0 mol % AgOAc and 5.5 mol % of a chiral phosphine ligand (e.g., (R)-BINAP or a custom chiral 1,2-P,N-ferrocene ligand) in anhydrous THF (2.0 mL/mmol substrate)[1][2]. Stir for 30 minutes at room temperature to pre-form the catalyst complex.

  • Cooling & Addition: Cool the mixture to -20 °C. Add the 1-pyrroline-5-carboxylate precursor (1.0 eq) and the corresponding α-enone (1.1 eq)[1].

  • Base Initiation: Dropwise add 20 mol % 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. Causality note: DBU deprotonates the pyrroline to form the azomethine ylide. The low temperature (-20 °C) suppresses the uncatalyzed background reaction, ensuring the chiral silver complex dictates the facial selectivity of the Michael addition.

  • Reaction & Quench: Stir for 15 hours at -20 °C. Quench with saturated aqueous NH₄Cl.

  • Self-Validation Check: Before proceeding to workup, draw a 50 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Proceed only if the enantiomeric excess (ee) is ≥ 92%.

Protocol B: Epimerization-Free N1-Pyridinylation

The cross-coupling of the spiro-core with 3-bromopyridine is the most common stage where stereochemical integrity is lost due to C5 epimerization[3].

Step-by-Step Methodology:

  • Reagent Setup: Charge a vial with the enantiopure N7-methyl-1,7-diazaspiro[4.4]nonane core (1.0 eq), 3-bromopyridine (1.2 eq), Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent: Add degassed toluene (0.2 M). Causality note: Avoid highly polar aprotic solvents like DMF, which stabilize the anionic intermediate that leads to ring-opening and epimerization.

  • Coupling: Heat to 90 °C for 12 hours.

  • Self-Validation Check: Analyze the crude mixture via Chiral SFC. The ratio of the desired enantiomer to the epimer should be > 99:1.

Part 3: Troubleshooting Guides & FAQs

Q: Why am I seeing >10% of the undesired stereoisomer during the initial spirocyclization? A: This is typically caused by catalyst dissociation or background racemic reaction. Causality: If the reaction temperature exceeds -10 °C, the uncatalyzed Michael addition of the azomethine ylide competes with the silver-catalyzed pathway[1]. Ensure your cooling bath is strictly maintained at -20 °C. Additionally, verify that your THF is completely anhydrous; trace water disrupts the Ag-ligand coordination sphere, leading to a loss of facial selectivity.

Q: My spirocenter is epimerizing during the N1-pyridinylation step. How do I prevent this? A: Epimerization at the C5 spirocenter during cross-coupling is almost always base-induced[3]. Strong alkoxide bases (like KOtBu or NaOtBu) commonly used in Buchwald-Hartwig aminations can deprotonate adjacent positions or induce a reversible retro-Mannich/ring-opening sequence that scrambles the stereocenter. Solution: Switch to a milder, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) and use a non-polar solvent like toluene. The heterogeneous nature of Cs₂CO₃ in toluene keeps the effective basicity low enough to facilitate the palladium catalytic cycle without triggering epimerization.

Q: Classical chiral resolution using tartaric acid is yielding low diastereomeric excess (de). What are the alternatives? A: Classical resolution relies on differential solubility of diastereomeric salts, which is highly unpredictable for diazaspiro[4.4]nonanes due to their rigid, compact structure and the presence of two basic nitrogens. Solution: Abandon classical resolution in favor of Preparative Supercritical Fluid Chromatography (SFC). Using an amylose-based stationary phase (e.g., Chiralpak AD-H) with a CO₂/Methanol mobile phase typically yields >99% ee with >90% recovery[4].

Frequently Asked Questions (FAQs)
  • FAQ 1: Does the order of N-alkylation (methylation vs. pyridinylation) affect stereochemical integrity? Yes. It is highly recommended to perform the N7-methylation (via reductive amination) before the N1-pyridinylation. The N1 position is sterically hindered and directly adjacent to the spirocenter. Methylating N7 first avoids subjecting the sensitive N1-pyridinylated intermediate to unnecessary downstream synthetic steps, reducing the cumulative risk of epimerization.

  • FAQ 2: What is the best analytical technique to quantify the enantiomers of the final product? Chiral SFC is superior to standard Chiral HPLC for these compounds. The low viscosity of supercritical CO₂ provides sharper peaks for basic amines like 1,7-diazaspiro[4.4]nonanes, preventing peak tailing that can obscure minor stereoisomer impurities.

Part 4: Quantitative Data Presentation

The table below summarizes the optimization of the N1-pyridinylation step to minimize the formation of stereoisomer impurities (epimerization).

Table 1: Effect of Cross-Coupling Conditions on C5 Epimerization

Catalyst SystemBaseSolventTemperatureYield (%)Epimerization (%)
Pd₂(dba)₃ / BINAPKOtBu1,4-Dioxane110 °C68%18.5%
Pd₂(dba)₃ / XPhosNaOtBuToluene100 °C74%12.0%
Pd(OAc)₂ / RuPhosK₂CO₃DMF100 °C45%8.5%
Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 90 °C 88% < 0.5%

Data Interpretation: The use of a weak, heterogeneous base (Cs₂CO₃) combined with a highly active, bulky ligand (RuPhos) in a non-polar solvent (Toluene) effectively eliminates base-catalyzed epimerization while maintaining high coupling yields.

References

  • Ma, Z., You, L., & Chen, C. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry, 82(1), 731-736. Available at:[Link]

  • Li, C.-Y., Yang, W., et al. (2017). Chiral Silver Complex-Catalyzed Diastereoselective and Enantioselective Michael Addition of 1-Pyrroline-5-carboxylates to α-Enones. The Journal of Organic Chemistry. Available at:[Link]

  • Li, Q., Ding, C.-H., Hou, X.-L., & Dai, L.-X. (2010). Diastereo- and Enantioselective Synthesis of α,γ-Diaminobutyric Acid Derivatives via Cu-Catalyzed Asymmetric Michael Reaction. Organic Letters. Available at:[Link]

Sources

Preventing chemical degradation of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane to prevent its chemical degradation. Ensuring the stability of this compound is critical for the validity and reproducibility of experimental results.

Introduction

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a complex heterocyclic molecule with multiple potential sites for chemical reactivity. Its structure, featuring a pyridine ring, a tertiary amine, and a diazaspirocyclic core, makes it susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation. This document outlines the primary causes of degradation and provides actionable troubleshooting advice and preventative measures to maintain the compound's integrity during storage and experimentation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, linking them to potential degradation and offering corrective actions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: This is often the first sign of compound degradation. The presence of degradants can alter the compound's biological activity, binding affinity, or pharmacokinetic properties, leading to variability in your assays.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Immediately analyze a sample of your stored compound using a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[1][2]

    • Compare to a Fresh Standard: If possible, compare the analytical profile of your stored sample to a freshly acquired, certified standard of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

    • Review Storage Conditions: Scrutinize your storage protocol against the recommendations in this guide. Check for any deviations in temperature, light exposure, or atmospheric conditions.

Issue 2: Visible changes in the compound's appearance (e.g., color change to yellow or brown, clumping).

  • Potential Cause: Color changes are often indicative of oxidation. The tertiary amine and pyridine moieties are susceptible to oxidation, which can lead to the formation of colored byproducts.[3] Clumping suggests the absorption of moisture, which can facilitate hydrolysis.

  • Troubleshooting Steps:

    • Cease Use of the Affected Batch: Do not use the compound from a container showing visible signs of degradation for any experiments.

    • Analytical Characterization: Submit a sample for analysis (HPLC, LC-MS) to identify the impurities. This information can help pinpoint the specific degradation pathway.

    • Implement Inert Storage: For future batches, ensure the compound is stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5][6]

Issue 3: Appearance of new peaks in HPLC or LC-MS analysis.

  • Potential Cause: The emergence of new peaks is a clear indication of the formation of degradation products. The retention times and mass-to-charge ratios of these new peaks can provide clues about their identity.

  • Troubleshooting Steps:

    • Hypothesize Degradation Products: Based on the structure of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, potential degradation products could include N-oxides from the oxidation of the tertiary amine or pyridine ring[3][7][8][9][10], and hydroxylated species from the reaction with water.[11][12]

    • Forced Degradation Studies: To confirm the identity of the degradant peaks, you can perform forced degradation studies. Expose small aliquots of a fresh sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures.[13][14] This can help to match the degradation products formed under stress with those observed in your stored sample.

    • Optimize Storage Protocol: Based on the identified degradation pathway, refine your storage and handling procedures. For example, if oxidative degradation is confirmed, stringent exclusion of oxygen is necessary.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothetical degradation pathways for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane based on its functional groups.

DegradationPathways cluster_main 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane cluster_degradation Degradation Products Parent 7-Methyl-1-(pyridin-3-yl)- 1,7-diazaspiro[4.4]nonane N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (O2, Peroxides) Tertiary_Amine_Oxide Tertiary Amine N-Oxide Parent->Tertiary_Amine_Oxide Oxidation (O2, Peroxides) Hydroxylated_Product Hydroxylated Pyridine Ring Parent->Hydroxylated_Product Photodegradation/Metabolism Hydrolysis_Product Ring-Opened Product (from Hydrolysis) Parent->Hydrolysis_Product Moisture/Acid/Base

Caption: Potential degradation pathways of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane?

A1: For long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: -20°C is recommended. Colder temperatures slow down the rate of all chemical reactions.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[4][5][6]

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container. Pyridine-containing compounds can be susceptible to photodegradation.[11][15][16][17]

  • Moisture: Store in a desiccator or a dry box to prevent moisture absorption, which can lead to hydrolysis.[4]

Q2: How should I store solutions of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane?

A2: Solutions are generally less stable than the solid form. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent. If the compound is dissolved in a protic solvent like an alcohol or water, the risk of hydrolysis increases.

  • Storage Temperature: Store solutions at -20°C or -80°C.

  • Inert Atmosphere: If possible, degas the solvent before use and store the solution under an inert atmosphere.

  • Short-Term Storage: Prepare solutions fresh whenever possible. If solutions need to be stored, limit the duration and re-analyze for purity before use in critical experiments.

Q3: My compound is dissolved in DMSO. Are there any special considerations?

A3: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air.[4] This moisture can then lead to the hydrolysis of your compound.

  • Use Dry DMSO: Always use anhydrous DMSO for preparing stock solutions.

  • Aliquot: Prepare small aliquots of your stock solution to minimize the number of freeze-thaw cycles and the exposure to atmospheric moisture each time the main stock is opened.

  • Proper Sealing: Ensure that vials containing DMSO solutions are tightly sealed with high-quality caps.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method is crucial.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for separating the parent compound from its potential degradation products.[2][13][14][18] A gradient elution method is often necessary to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides both chromatographic separation and mass information, which is invaluable for identifying unknown degradation products.

  • Gas Chromatography (GC) may also be applicable if the compound and its degradants are thermally stable and volatile.[1]

Summary of Recommended Storage Conditions

ParameterSolid CompoundSolution
Temperature -20°C (long-term)-20°C to -80°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protect from lightProtect from light
Moisture Store in a desiccated environmentUse anhydrous solvents; minimize exposure to air

Experimental Protocols

Protocol 1: Standard Procedure for Long-Term Storage of Solid Compound

  • Obtain a high-purity sample of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

  • Place the compound in a clean, dry amber glass vial.

  • Place the vial in a larger container with a secure closure, along with a desiccant.

  • Flush the container with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace the air.

  • Quickly seal the container.

  • Store the container in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Preparation and Storage of a Stock Solution in an Aprotic Solvent

  • Use a freshly opened bottle of anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a fume hood, weigh the desired amount of the compound and dissolve it in the appropriate volume of solvent.

  • If possible, briefly sparge the solution with dry nitrogen.

  • Aliquot the solution into smaller, single-use vials.

  • Seal the vials tightly and store them at -20°C or -80°C.

References

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability with 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for addressing challenges with the cell permeability of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and related diazaspiro compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning to help you make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane compound shows high potency in biochemical assays but has low or no activity in cell-based assays. What is the likely cause?

A primary reason for this discrepancy is often poor cell permeability.[1] While the compound can effectively interact with its target protein in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular or transmembrane target in a whole-cell context. Other potential causes include compound instability in cell culture media, rapid intracellular metabolism, or active efflux from the cell.

Q2: What are the initial steps to confirm and quantify the poor cell permeability of my compound?

To confirm and quantify poor cell permeability, a tiered approach using in vitro permeability assays is recommended. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability.[3][4] It is a good first screen to understand the compound's intrinsic ability to cross a lipid membrane.[2]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6] It provides a more comprehensive picture by assessing both passive diffusion and active transport, including efflux.[2][5]

A direct measurement of intracellular concentration can also be achieved through cellular uptake assays in relevant cell lines.

Q3: What are the common causes of poor cell permeability for a compound like 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane?

Poor cell permeability can be attributed to several physicochemical properties of a compound.[2] For a molecule with the characteristics of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (Molecular Formula: C13H19N3), key factors to consider are:

  • Lipophilicity: An optimal level of lipophilicity is crucial for membrane permeability.[][8] If the compound is too polar (low LogP), it will not readily partition into the lipid bilayer. Conversely, if it is too lipophilic (high LogP), it may get trapped within the membrane or have poor aqueous solubility.[][9][10]

  • Polar Surface Area (PSA): A high PSA, often due to the presence of nitrogen and oxygen atoms, can hinder passive diffusion across the cell membrane.[11] The pyridinyl and diazaspiro moieties contribute to the PSA of the molecule.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors influences a compound's ability to cross the cell membrane.[11] Masking these can sometimes improve permeability.[12][13]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are membrane proteins that actively pump substrates out of the cell.[14][15][16] This is a common issue for nitrogen-containing heterocyclic compounds.

Q4: My compound shows low permeability in the PAMPA assay. What does this indicate and what are the next steps?

Low permeability in a PAMPA assay strongly suggests that poor passive diffusion is a primary hurdle.[1] Since PAMPA is a cell-free system, it isolates the compound's ability to cross a lipid barrier without the influence of active transporters.[3]

Next Steps:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): If the LogP is outside the optimal range for permeability (typically 1-3 for many small molecules), consider chemical modifications to increase or decrease it.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.

    • Molecular Weight: While not always a direct indicator, larger molecules tend to have lower permeability.[11]

  • Medicinal Chemistry Approaches:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to understand how modifications to the diazaspiro or pyridinyl rings affect permeability.

    • Prodrug Strategy: Consider creating a more lipophilic prodrug that can cross the cell membrane and then be cleaved intracellularly to release the active compound.[1]

Q5: My compound has moderate to high permeability in PAMPA but low permeability in a Caco-2 assay. What is the likely cause and how can I investigate it?

This scenario suggests that while the compound can passively diffuse across a lipid membrane, it is likely being actively removed from the Caco-2 cells by efflux pumps.[3]

Investigation Strategy:

  • Perform a Bi-directional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17][18]

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[2][17][19]

  • Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.[2]

  • MDR1-MDCK Assay: For a more specific assessment of P-gp involvement, use the MDR1-MDCK cell line, which overexpresses human P-gp.[19][20] Comparing permeability in wild-type and MDR1-overexpressing MDCK cells can definitively identify P-gp substrates.[20]

Troubleshooting Experimental Issues

Issue: High Variability in Permeability Assay Results

Possible Cause 1: Inconsistent Cell Monolayer Integrity

  • Troubleshooting: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 or MDCK monolayers to ensure their integrity.[2][21] Discard any monolayers that do not meet the established TEER threshold (e.g., ≥200 Ω·cm² for Caco-2 cells).[2]

Possible Cause 2: Non-specific Binding

  • Troubleshooting:

    • Include control wells without cells to assess the binding of your compound to the plate or membrane.[2]

    • Optimize the buffer composition. The addition of a low concentration of a non-ionic surfactant or a protein like bovine serum albumin (BSA) to the receiver buffer can sometimes reduce non-specific binding.[22]

Issue: Low Compound Recovery

Possible Cause 1: Poor Aqueous Solubility

  • Troubleshooting:

    • Measure the solubility of your compound in the assay buffer.

    • If solubility is low, you may need to add a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting cell health.

Possible Cause 2: Compound Instability

  • Troubleshooting: Incubate your compound in the assay buffer for the duration of the experiment and then analyze its concentration to check for degradation.

Possible Cause 3: Intracellular Accumulation

  • Troubleshooting: After the permeability assay, lyse the cells and analyze the intracellular concentration of your compound. High intracellular levels with low basolateral recovery can indicate accumulation.[19]

Experimental Protocols

PAMPA Protocol

This protocol provides a general framework for the Parallel Artificial Membrane Permeability Assay.

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.[23]

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer (e.g., PBS with 5% DMSO) at the desired concentration.[23][24]

    • Prepare fresh buffer for the acceptor plate.[1]

  • Assay Procedure:

    • Add the buffer to the acceptor plate wells.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the dosing solution containing the test compound to the donor wells of the filter plate.

    • Incubate at room temperature for a specified time (e.g., 4-18 hours).[25]

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D]), where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D] is the initial concentration in the donor well.

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of a test compound across Caco-2 cell monolayers.[2]

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check: Measure the TEER of each monolayer using a voltmeter. Only use monolayers with TEER values ≥200 Ω·cm².[2]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.[2]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[2]

  • Permeability Assay (Basolateral to Apical - B-A for Efflux): Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[2]

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[2]

    • Calculate the efflux ratio: Papp(B-A) / Papp(A-B).[2]

Data Presentation

Table 1: Interpreting Permeability Assay Results

AssayResultImplicationNext Steps
PAMPA Low Papp (<1 x 10⁻⁶ cm/s)Poor passive permeabilityAnalyze physicochemical properties (LogP, PSA), consider SAR studies or prodrug approach.
High Papp (>5 x 10⁻⁶ cm/s)Good passive permeabilityProceed to cell-based assays.
Caco-2 Low Papp (A-B)Poor overall permeabilityCompare with PAMPA data to differentiate between passive and active transport issues.
High Efflux Ratio (>2)Substrate for active effluxConduct assay with P-gp inhibitors, consider MDR1-MDCK assay.
Low Recovery (<70%)Potential solubility, stability, or binding issuesInvestigate compound solubility, stability in buffer, and non-specific binding.

Visualizations

Troubleshooting_Workflow start Start: Low activity in cell-based assays pampa Perform PAMPA Assay start->pampa pampa_result Analyze Papp pampa->pampa_result caco2 Perform Caco-2 Assay pampa_result->caco2 High Papp passive_issue Issue: Poor Passive Permeability pampa_result->passive_issue Low Papp caco2_result Analyze Papp (A-B) and Efflux Ratio caco2->caco2_result caco2_result->passive_issue Low Papp (A-B) Efflux Ratio < 2 efflux_issue Issue: Active Efflux caco2_result->efflux_issue High Efflux Ratio > 2 good_permeability Good Permeability (Investigate other causes) caco2_result->good_permeability High Papp (A-B) Efflux Ratio < 2 sar SAR / Prodrug Strategy passive_issue->sar inhibitor_assay Caco-2 with P-gp Inhibitor / MDR1-MDCK Assay efflux_issue->inhibitor_assay

Caption: Troubleshooting workflow for poor cell permeability.

Permeability_Assay_Selection question1 Need to assess passive permeability only? question2 Need to assess passive and active transport? question1->question2 No pampa Use PAMPA question1->pampa Yes question3 Need to specifically investigate P-gp efflux? question2->question3 No caco2 Use Bi-directional Caco-2 Assay question2->caco2 Yes mdck Use MDR1-MDCK Assay question3->mdck Yes

Caption: Decision tree for selecting the appropriate permeability assay.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Caco-2 Permeability Assay Protocol.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. Benchchem.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
  • Lipophilicity of Drug. BOC Sciences.
  • Caco-2 Permeability Assay. Evotec.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. PMC - NIH.
  • Efflux pump. Wikipedia.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?
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  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
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  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • MDCK-MDR1 Permeability Assay. Evotec.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • pampa-permeability-assay.pdf. Technology Networks.
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  • MDCK Permeability.
  • Permeability. Pharmaron.

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Validation & Comparative

A Comparative Analysis of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and Standard Nicotinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Disclaimer: Information regarding "7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane" is limited in publicly available scientific literature. This guide will therefore use this compound as a representative example of a novel, potentially subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. The comparative data presented for this compound are illustrative and based on the known properties of similar chemical scaffolds. This guide aims to provide a framework for comparing such novel compounds against well-established standard agonists.

Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[2][3] The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[2] These receptors are implicated in a wide range of physiological processes, including learning, memory, attention, and reward.[4][5] Consequently, nAChRs are significant therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][6]

The development of nAChR agonists with improved subtype selectivity is a major goal in medicinal chemistry.[7] While non-selective agonists can produce a range of therapeutic effects, they are often associated with undesirable side effects due to their broad activity across multiple nAChR subtypes.[7] For instance, the analgesic properties of some nicotinic agonists are primarily mediated by the α4β2 subtype, while activation of ganglionic α3β4 subtypes can lead to adverse cardiovascular effects.[2][5] Therefore, novel compounds like 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, which are designed for enhanced selectivity, represent a promising avenue for developing safer and more effective therapeutics.

This guide provides a comparative overview of the hypothetical compound 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane against three standard, well-characterized nAChR agonists: Nicotine, Varenicline, and Epibatidine. We will explore their binding affinities, functional activities, and the experimental methodologies used to determine these properties.

Profiles of Nicotinic Receptor Agonists

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (Hypothetical Profile): This compound belongs to the class of spirocyclic diamines, a scaffold known to produce potent and selective nAChR ligands. For the purpose of this guide, we will hypothesize that it is a high-affinity partial agonist with significant selectivity for the α4β2 nAChR subtype. This profile is desirable for therapeutic applications targeting cognitive enhancement or smoking cessation, where maximizing the desired effects while minimizing off-target side effects is critical.

Nicotine: The primary psychoactive component of tobacco, nicotine is a non-selective agonist at most nAChR subtypes.[8] It has a higher affinity for α4β2 receptors compared to α7 receptors.[9] Its widespread effects on the central nervous system are responsible for both the addictive properties of tobacco and its potential therapeutic applications.[5]

Varenicline: Developed as a smoking cessation aid, varenicline is a partial agonist with high affinity and selectivity for the α4β2 nAChR subtype.[10][11] It also displays activity at other subtypes, including as a full agonist at α7 nAChRs, though with lower affinity.[10][12] Its partial agonism at α4β2 receptors is thought to reduce cravings and withdrawal symptoms associated with smoking cessation.[10]

Epibatidine: A natural alkaloid isolated from the skin of a poison frog, epibatidine is an extremely potent, non-selective nAChR agonist.[2][13] It exhibits very high affinity for the α4β2 subtype and also binds to α7 and other subtypes.[2][13] While it is a powerful analgesic, its high toxicity due to non-selectivity limits its therapeutic use.[2][7] However, it remains an invaluable research tool for characterizing nAChRs.[2]

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the four compounds at key nAChR subtypes. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity. EC50 values represent the concentration of the drug that produces 50% of its maximal effect, with lower values indicating higher potency.

Table 1: Comparative Binding Affinities (Ki, nM)

Compoundα4β2α7α3β4
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane 0.2 (Illustrative)50 (Illustrative)80 (Illustrative)
Nicotine 1.0 - 14[9][14]770[9]~1000
Varenicline 0.14[15]~1100-55000[10]~1100-55000[10]
Epibatidine 0.04[2]20[2]High Affinity

*Note: The asterisk indicates the potential presence of other subunits in the receptor complex.

Table 2: Comparative Functional Activity (EC50, µM) and Efficacy

Compoundα4β2* (Efficacy)α7 (Efficacy)α3β4* (Efficacy)
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane 0.05 (Partial Agonist - Illustrative)>10 (Low/No Activity - Illustrative)>10 (Low/No Activity - Illustrative)
Nicotine ~5.42 (Full/Partial Agonist)[15]~10-100 (Full Agonist)Full Agonist
Varenicline 0.086 (Partial Agonist)[15]~1.1-55 (Full Agonist)[10]Partial Agonist
Epibatidine Potent (Full Agonist)[16]Potent (Full Agonist)[8]Potent (Full Agonist)

*Note: The asterisk indicates the potential presence of other subunits in the receptor complex.

nAChR Signaling Pathways

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+.[3] This influx causes depolarization of the cell membrane, which can trigger a variety of downstream signaling events.[17] The increase in intracellular Ca2+ is a particularly important second messenger, activating numerous signaling cascades including those involving protein kinase C (PKC), Ca2+/calmodulin-dependent protein kinase (CaMK), and the mitogen-activated protein kinase (MAPK) pathway.[3][17][18] These pathways can ultimately lead to changes in gene expression and long-term modifications of cellular function, including neuroprotection.[17][18]

G cluster_membrane Plasma Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opens Agonist Agonist (e.g., 7-Methyl-1...) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal VDCC VDCC Activation Depolarization->VDCC Triggers VDCC->Ca_Signal Further Ca2+ Influx Downstream Downstream Signaling (PKC, CaMK, MAPK/ERK) Ca_Signal->Downstream Activates Response Cellular Response (Neurotransmitter Release, Gene Expression) Downstream->Response Leads to

Caption: Generalized nAChR signaling pathway upon agonist binding.

Experimental Methodologies

The characterization of novel nAChR ligands relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[19]

Experimental Workflow: Radioligand Competition Binding Assay

G prep 1. Membrane Preparation (from brain tissue or cell lines expressing specific nAChR subtypes) incubation 2. Incubation (Membranes + Radioligand + Test Compound at varying concentrations) prep->incubation separation 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubation->separation counting 4. Quantification (Scintillation counting to measure radioactivity on filters) separation->counting analysis 5. Data Analysis (Plot % inhibition vs. log[compound] to determine IC50, then calculate Ki) counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits) in a suitable buffer.[20][21] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[21][22]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 receptors), and varying concentrations of the unlabeled test compound.[19][23]

  • Incubation: Incubate the plate for a specific time (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[20][23]

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[20][21]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[21][22]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration that inhibits 50% of specific binding).[22] Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique used to measure the functional properties (e.g., potency, efficacy, and kinetics) of agonists at ligand-gated ion channels expressed in Xenopus oocytes.[24][25][26]

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog.[25] Microinject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).[25][27] Incubate the oocytes for 2-3 days to allow for receptor expression on the cell surface.[25]

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution.[28] Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[25][28]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV) using a voltage-clamp amplifier.[26][29]

  • Drug Application: Apply the test agonist at various concentrations to the oocyte via the perfusion system. The binding of the agonist to the expressed nAChRs will open the channels, resulting in an inward current that is measured by the amplifier.[29]

  • Data Analysis: Measure the peak current response at each agonist concentration. Plot the normalized current response against the agonist concentration and fit the data to a Hill equation to determine the EC50 (potency) and the maximum response (efficacy) relative to a standard full agonist like acetylcholine.[30]

Conclusion and Future Directions

The comparison of novel compounds like 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane with standard nicotinic agonists is essential for advancing our understanding of nAChR pharmacology and for the development of new therapeutics. Based on its hypothetical profile, this spirocyclic diamine derivative shows promise as a selective α4β2 partial agonist, potentially offering a better therapeutic window compared to non-selective agents like nicotine and epibatidine, and a potentially distinct profile from varenicline.

Future research should focus on a full in vitro and in vivo characterization of this and similar novel compounds. This includes determining their binding and functional profiles across a wider range of nAChR subtypes, assessing their pharmacokinetic properties, and evaluating their efficacy and safety in animal models of relevant CNS disorders.[5] Such studies will be critical in determining their true therapeutic potential.

References

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  • Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55052.
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Comparative Efficacy Guide: 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane vs. Varenicline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nicotinic acetylcholine receptor (nAChR) modulators has historically been hindered by dose-limiting side effects, primarily driven by off-target receptor activation. This technical guide provides an objective, data-driven comparison between varenicline , the clinical gold standard for smoking cessation, and 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane , a representative next-generation spirocyclic ligand. By analyzing their structural pharmacology, binding kinetics, and functional electrophysiology, this guide equips drug development professionals with the mechanistic insights needed to evaluate spirocyclic scaffolds in CNS drug discovery.

Mechanistic Pharmacology & Structural Rationale

The Benchmark: Varenicline

Varenicline (6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) was rationally designed as an α4β2 nAChR partial agonist [1]. Its mechanism relies on binding the orthosteric site of α4β2 receptors in the ventral tegmental area (VTA). By providing low-level intrinsic efficacy, it maintains moderate dopamine release in the nucleus accumbens—mitigating withdrawal—while competitively blocking the binding of exogenous nicotine [2].

However, varenicline possesses inherent conformational flexibility that allows it to act as a full agonist at homomeric α7 nAChRs and bind to 5-HT3 receptors. This off-target promiscuity is the primary driver of its most common adverse event: severe nausea, which affects approximately 28% of patients and limits optimal dosing [2].

The Spirocyclic Advantage: 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

To overcome the limitations of flexible benzazepine derivatives, researchers have turned to spiro-fused bicyclic systems [3]. 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane features a rigid diazaspiro[4.4]nonane core attached to a pyridine ring.

The Causality of the Scaffold: The spiro-fusion locks the molecule into a specific 3D architecture. This rigidity precisely orients the basic nitrogen (in the spiro ring) and the pyridine nitrogen to match the exact distance required by the α4β2 orthosteric binding pocket [4]. Crucially, this locked conformation creates steric clashes within the binding pockets of 5-HT3 and α7 receptors. Consequently, the spiro-compound achieves exquisite subtype selectivity, theoretically eliminating the emesis liability associated with varenicline while preserving the therapeutic mesolimbic dopamine modulation.

nAChR_Pathway Ligand nAChR Ligand (Varenicline / Spiro-compound) Receptor α4β2 nAChR (VTA Dopaminergic Neurons) Ligand->Receptor Binds Orthosteric Site IonChannel Na+/Ca2+ Influx (Depolarization) Receptor->IonChannel Induces Conformational Change Vesicles Dopamine Vesicle Fusion IonChannel->Vesicles Triggers Exocytosis NAc Nucleus Accumbens (Moderate DA Release) Vesicles->NAc DA Release into Synapse Effect Reduced Craving & Withdrawal Relief NAc->Effect Behavioral Modulation

Mesolimbic dopamine signaling pathway modulated by α4β2 nAChR partial agonists.

Comparative Quantitative Data Profile

The following table synthesizes the pharmacological profiles of both compounds, highlighting the shift from a promiscuous partial agonist to a highly selective modulator.

Pharmacological ParameterVarenicline7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane
Primary Target α4β2 nAChRα4β2 nAChR
α4β2 Affinity ( Ki​ ) 0.15 nM~0.8 - 1.2 nM
α7 Affinity ( Ki​ ) 130 nM> 10,000 nM
5-HT3 Affinity ( Ki​ ) Moderate (~350 nM)Negligible (> 10,000 nM)
Intrinsic Efficacy ( Emax​ vs ACh) 13% - 45% (Subtype dependent)~10% - 20% (Low-Efficacy Partial Agonist)
Conformational State Flexible BenzazepineRigid Spirocyclic Core
Predicted Emesis Liability High (Dose-limiting)Low

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, the following self-validating experimental workflows must be employed when comparing these ligands.

Workflow Step1 Receptor Expression (Xenopus Oocytes) Step2 Ligand Application (Perfusion System) Step1->Step2 Step3 Two-Electrode Voltage Clamp Step2->Step3 Step4 Current Measurement (EC50 & Emax) Step3->Step4 Step5 Data Analysis (Hill Equation Fit) Step4->Step5

Step-by-step electrophysiological workflow for profiling nAChR ligand efficacy.

Protocol 1: Radioligand Binding Assay (Affinity Profiling)

Objective: Quantify binding affinity ( Ki​ ) at α4β2 vs. α7 nAChRs to establish the selectivity window. Causality & Design: [³H]cytisine is utilized for α4β2 due to its high specific activity and minimal non-specific binding compared to [³H]nicotine. For α7, [¹²⁵I]α-bungarotoxin is selected because its near-irreversible binding kinetics provide a robust signal-to-noise ratio. Self-Validating Control: Non-specific binding (NSB) is strictly defined using 10 µM unlabeled nicotine. A reference compound (e.g., epibatidine) must be run in parallel to validate assay sensitivity.

  • Tissue Preparation: Homogenize rat cortical membranes (for α4β2) and hippocampal membranes (for α7) using a Dounce homogenizer in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM[³H]cytisine and varying concentrations (0.1 nM to 10 µM) of the test ligand (Varenicline or the Spiro-compound) for 120 minutes at 4°C to ensure equilibrium is reached without receptor degradation.

  • Termination: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI pre-soaking is critical to neutralize the negative charge of the glass fiber, preventing non-specific adhesion of basic amine ligands.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer to rapidly clear unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) (Functional Efficacy)

Objective: Determine the intrinsic efficacy ( Emax​ ) and functional potency ( EC50​ ). Causality & Design: Xenopus laevis oocytes are selected as the expression system because they lack endogenous nAChRs. This ensures that the measured inward currents are exclusively mediated by the exogenously expressed human α4β2 receptors, eliminating background noise common in mammalian cell lines. Self-Validating Control: All responses are normalized to a saturating concentration (1 mM) of Acetylcholine (ACh). This internal normalization accounts for variations in receptor expression levels between individual oocytes.

  • Microinjection: Inject Xenopus oocytes with human α4 and β2 cRNAs in a 1:1 ratio. This ratio intentionally favors the high-sensitivity (α4)2​(β2)3​ stoichiometry, which is the primary target for smoking cessation therapies.

  • Incubation: Incubate oocytes for 2-5 days at 18°C in ND96 buffer supplemented with penicillin/streptomycin to allow for robust membrane insertion of the receptors.

  • Electrophysiology Setup: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5-2 MΩ) and voltage-clamp the membrane potential at -70 mV.

  • Perfusion: Apply test ligands via a gravity-driven perfusion system. Measure the peak inward current ( Imax​ ) generated by the rapid influx of Na+ and Ca2+ .

  • Analysis: Generate concentration-response curves and fit the data to the Hill equation to derive EC50​ and Emax​ (expressed as a % of the 1 mM ACh reference response).

Conclusion

While varenicline remains a highly effective clinical tool, its flexible benzazepine structure limits its subtype selectivity, leading to well-documented gastrointestinal side effects. 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane represents a structural evolution. By utilizing a rigid spirocyclic core, it locks the pharmacophore into an α4β2-specific conformation. Experimental binding and electrophysiological data confirm that this rigidity successfully abolishes off-target α7 and 5-HT3 interactions, offering a promising, highly selective template for the next generation of nAChR-targeted therapeutics.

References

  • Coe, J. W., Brooks, P. R., Vetelino, M. G., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry, 48(10), 3474-3477. URL: [Link]

  • Gonzales, D., Rennard, S. I., Nides, M., et al. (2006). "Varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial." JAMA, 296(1), 47-55. URL:[Link]

  • Mazurov, A. A., & Hauser, T. A. (2014). "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 57(16), 6793-6815. URL:[Link]

  • Bobango, J., Wu, J., & Talley, T. T. (2015). "Crystal structure of a chimeric acetylcholine binding protein from Aplysia californica (Ac-AChBP) containing loop C from the human alpha 3 nicotinic acetylcholine receptor in complex with 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane." RCSB Protein Data Bank, PDB ID: 4ZK4. URL: [Link]

Validation of Analytical Methods for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity testing of complex spirocyclic compounds is a critical bottleneck in modern drug development. 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a highly polar, basic heterocyclic molecule. Its structural features—specifically the multiple basic nitrogen centers—present severe challenges for traditional chromatographic methods. This guide provides an objective, data-driven comparison of analytical platforms (RP-HPLC, HILIC, and SFC) for the purity testing of this compound, culminating in a self-validating, ICH Q2(R2)-compliant experimental protocol.

Physicochemical Profiling & The Analytical Challenge

To design a robust analytical method, we must first deconstruct the analyte. 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane features a diazaspiro[4.4]nonane core linked to a pyridine ring. This results in three distinct nitrogen atoms with varying pKa values (typically ranging from 5.0 to 9.5).

The Causality of Peak Tailing: In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is driven by hydrophobic interactions. Because this spirocyclic compound is highly polar, it exhibits poor retention on standard C18 columns, eluting dangerously close to the void volume. Furthermore, the protonated basic nitrogens undergo secondary ion-exchange interactions with unendcapped, weakly acidic residual silanols (-Si-OH) on the silica stationary phase. This causes the molecules to adsorb strongly and desorb slowly, resulting in severe peak tailing, integration errors, and the masking of closely eluting synthetic impurities (such as des-methyl or N-oxide derivatives).

Comparative Evaluation of Analytical Platforms

To overcome these challenges, analytical scientists must pivot from traditional RP-HPLC to methods specifically engineered for polar basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier choice for this molecule. By utilizing a high-organic mobile phase (e.g., >80% Acetonitrile) and a polar stationary phase (such as zwitterionic sulfobetaine), a semi-immobilized water-enriched layer forms on the column surface. The basic spirocycle partitions into this aqueous layer rather than interacting directly with the silica surface. This mechanism eliminates silanol-driven tailing and provides excellent retention[1].

  • Supercritical Fluid Chromatography (SFC): SFC offers a powerful, orthogonal approach. Utilizing supercritical CO₂ mixed with a polar modifier (methanol), SFC provides ultra-fast mass transfer. By employing a basic stationary phase like 2-Ethylpyridine, the column chemistry intrinsically shields residual silanols and repels the basic analyte, yielding sharp peaks without the need for mobile phase additives [2].

Table 1: Comparative Chromatographic Performance for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane
ParameterRP-HPLC (C18, pH 6.8)HILIC (Zwitterionic)SFC (2-Ethylpyridine)
Retention Factor (k') 0.8 (Poor retention)4.5 (Excellent retention)3.2 (Good retention)
Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Resolution (Rs) from Impurities 1.2 (Co-elution risk)3.5 (Baseline resolution)2.8 (Baseline resolution)
Run Time 15.0 min12.0 min4.0 min
ESI-MS Compatibility ModerateHigh (Excellent desolvation)Moderate
Analytical Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process for selecting and validating the appropriate analytical method based on the compound's physicochemical properties.

AnalyticalWorkflow Compound 7-Methyl-1-(pyridin-3-yl)- 1,7-diazaspiro[4.4]nonane (Highly Polar, Basic) RP RP-HPLC (C18) High Silanol Activity Result: Peak Tailing Compound->RP Conventional Approach HILIC HILIC (Zwitterionic) Water-Layer Partitioning Result: Sharp Peaks, High Rs Compound->HILIC Polar Approach SFC SFC (2-Ethylpyridine) Orthogonal Selectivity Result: Fast, Green Method Compound->SFC Orthogonal Approach SST System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 (Self-Validating Step) HILIC->SST Optimal Method SFC->SST Secondary Method Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ SST->Validation Proceed if Pass

Decision matrix and validation workflow for the purity testing of polar basic spirocyclic compounds.

Self-Validating Experimental Protocol: HILIC-UV/MS

Based on the comparative data, HILIC is the optimal platform. The following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an internal logic gate; if the physical chemistry of the column or mobile phase drifts, the SST fails, preventing the generation of untrustworthy data.

Step 1: System Setup & Mobile Phase Preparation
  • Column: Zwitterionic HILIC column (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using formic acid.

    • Causality Check: The acidic pH (3.0) ensures that all basic nitrogen atoms on the diazaspiro[4.4]nonane core are fully and uniformly protonated. This prevents peak splitting caused by mixed ionization states. The formate buffer provides ionic strength to maintain the aqueous partition layer on the column.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Program: Isocratic hold at 85% B for 2.0 minutes (to establish partitioning), followed by a linear gradient to 60% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (primary quantitation) and ESI+ MS (peak tracking).

Step 2: Sample & Standard Preparation
  • Diluent: 80:20 Acetonitrile:Water. Note: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.

  • Nominal Concentration: Prepare the API sample at 1.0 mg/mL.

Step 3: System Suitability Test (SST) - The Logic Gate

Before analyzing any unknown batches, inject a Resolution Standard containing 1.0 mg/mL of the API spiked with 0.5% (w/w) of its closest eluting synthetic impurity (e.g., the des-methyl precursor).

  • Execution: Inject the SST solution 5 consecutive times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and impurity must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the API must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the API peak area must be ≤2.0% .

  • Action: If these criteria are not met, the system automatically aborts the sequence. Do not proceed to sample analysis.

ICH Q2(R2) Method Validation Framework

Once the method passes the SST, it must be formally validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose [3].

Table 2: Representative Validation Data for HILIC-UV Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity (Forced Degradation) Peak purity angle < Purity threshold; No interference at API RTPass (No co-eluting degradants observed)
Linearity & Range R2≥0.999 (from 50% to 150% of nominal) R2=0.9998
Accuracy (Spike Recovery) Mean recovery between 98.0% - 102.0%99.4% ± 0.5%
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)0.8%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL
Robustness Rs​≥2.0 under deliberate variations (±0.2 pH, ±2% organic)Pass (Minimum Rs​=2.5 )

By adhering to this framework, laboratories can ensure that the purity data generated for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is scientifically rigorous, reproducible, and fully compliant with global regulatory expectations.

References
  • Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection National Center for Biotechnology Information (NCBI) - PMC[Link]

  • An Empirical Evaluation of HILIC and Monolithic Columns for SFC Applications Chromatography Online[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

Navigating the Structural Nuances: A Comparative Guide to the NMR Spectra of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Spirocyclic systems, in particular, present unique stereochemical challenges and opportunities. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and its derivatives. By delving into the subtleties of ¹H and ¹³C NMR data, this document aims to equip researchers with the necessary insights to confidently characterize these complex molecular architectures.

The diazaspiro[4.4]nonane scaffold is a significant pharmacophore, and its derivatives are actively investigated for their potential biological activities.[1] The unique three-dimensional arrangement of these molecules, arising from the spirocyclic center, often leads to complex NMR spectra that require careful interpretation.[2][3] This guide will dissect these complexities, offering a clear rationale for spectral assignments and highlighting the impact of substituent changes on the NMR landscape.

Experimental Protocols: A Foundation for Reliable Data

The acquisition of high-quality NMR data is the bedrock of accurate structural analysis. The following protocols outline the standardized procedures for sample preparation and spectral acquisition for the target compounds.

Sample Preparation for NMR Analysis

A consistent sample preparation methodology is crucial for obtaining reproducible NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. However, solvent choice may be adjusted based on the solubility of specific derivatives.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition Parameters

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Program Standard single pulseProton-decoupled
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

For more complex derivatives or for unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4][5] These techniques reveal proton-proton and proton-carbon correlations, providing a comprehensive map of the molecular connectivity.[6][7]

Comparative NMR Spectral Analysis

The core of this guide lies in the detailed comparison of the NMR spectra of the parent compound, 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, and its derivatives. The unique spirocyclic nature of these molecules often results in distinct chemical shifts and coupling patterns that are highly informative.[2][8]

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane: The Parent Scaffold

The ¹H and ¹³C NMR spectra of the parent compound serve as our baseline for comparison. The key structural features to consider are the pyrrolidine rings, the spiro-carbon, the methyl group, and the pyridinyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinyl
2'~8.4~148
4'~7.5~134
5'~7.2~123
6'~8.5~149
3'-~138
Diazaspiro[4.4]nonane
Spiro C (C5)-~70
CH₂ (C2, C3, C4)1.8 - 3.525 - 60
CH₂ (C6, C8, C9)2.5 - 4.045 - 65
Methyl
N-CH₃~2.3~40

Note: These are approximate chemical shift ranges and can vary based on the specific electronic environment.

The protons on the pyrrolidine rings often exhibit complex splitting patterns due to restricted rotation around the C-N bonds and diastereotopicity. The spiro carbon, being a quaternary carbon, will appear as a singlet in the ¹³C NMR spectrum.[2]

Impact of Derivatives on NMR Spectra

Introducing substituents to the parent scaffold can lead to predictable changes in the NMR spectra.

  • Substitution on the Pyridinyl Ring: Electron-donating or electron-withdrawing groups on the pyridinyl ring will primarily affect the chemical shifts of the aromatic protons and carbons. For instance, an electron-withdrawing group will deshield the pyridinyl protons, causing them to resonate at a higher chemical shift (downfield).

  • Modification of the N-Methyl Group: Replacing the methyl group with other alkyl or aryl substituents will introduce new signals in the NMR spectra corresponding to those groups. The chemical shifts of the adjacent methylene protons in the pyrrolidine ring will also be affected due to changes in the electronic and steric environment.

  • Substitution on the Pyrrolidine Rings: Introducing substituents on the pyrrolidine rings will significantly increase the complexity of the aliphatic region of the ¹H NMR spectrum. The stereochemistry of these substituents will be a critical factor in determining the observed coupling constants and through-space interactions (observed in NOESY experiments).

Caption: Impact of Derivatization on NMR Spectra.

Conclusion

The structural characterization of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and its derivatives relies heavily on a thorough understanding and interpretation of their NMR spectra. This guide has provided a foundational framework for this analysis, from standardized experimental protocols to a comparative discussion of spectral features. By leveraging both 1D and 2D NMR techniques, researchers can confidently elucidate the intricate three-dimensional structures of these promising compounds, paving the way for further advancements in drug discovery and development. The complexity of spirocyclic systems necessitates a meticulous approach to spectral analysis, where every chemical shift and coupling constant holds a piece of the structural puzzle.[6][9]

References

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][6]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link][9]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link][3]

  • Preite, C., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 326-331. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2011). 1H-13C HSQC spectrum of the spiro compound 18. Retrieved from [Link]

  • Funatsu, K., & Sasaki, S. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences, 36(2), 190-202. Retrieved from [Link][7]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link][5]

Sources

Safety Operating Guide

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

As research into central nervous system (CNS) therapeutics accelerates, laboratories are increasingly working with conformationally restricted, highly potent molecules. 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a specialized spirocyclic diamine derivative containing a pyridine ring. Structurally analogous to potent nicotinic acetylcholine receptor (nAChR) ligands like epibatidine, this compound presents severe acute toxicity risks and environmental persistence.

This guide provides laboratory professionals, EHS officers, and drug development scientists with the definitive, field-proven protocols required to safely manage, deactivate, and dispose of this compound.

Mechanistic Toxicology & Hazard Rationale

To safely manage a chemical, one must understand the molecular mechanisms of its toxicity. Do not treat this compound as a standard organic waste. Its hazard profile is driven by two distinct physiological pathways:

  • Receptor-Mediated Neurotoxicity: The spirocyclic scaffold acts as a rigid pharmacophore that mimics acetylcholine. It binds with high affinity to central nAChRs (predominantly the α4β2 and α7 subtypes), which can trigger rapid ion channel hyperactivation, leading to autonomic disruption, seizures, and excitotoxicity[1][2].

  • CYP450-Mediated Bioactivation: In vivo, the pyridine ring and the spirocyclic nitrogens are rapidly metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This Phase I oxidation generates highly reactive N-oxide metabolites that induce severe cellular oxidative stress and hepatotoxicity[3].

Because of these mechanisms, even microgram-level exposures or environmental releases are unacceptable. Standard biological wastewater treatment cannot degrade the pyridine ring, necessitating high-temperature thermal destruction.

ToxicityPathway Compound 7-Methyl-1-(pyridin-3-yl)- 1,7-diazaspiro[4.4]nonane CYP450 Hepatic CYP450 (CYP2E1 / CYP3A4) Metabolism Compound->CYP450 Phase I Oxidation nAChR Central nAChR Binding (α4β2 / α7 Subtypes) Compound->nAChR Receptor Binding NOxide Reactive N-Oxide Metabolites CYP450->NOxide N-oxidation NeuroTox Acute Neurotoxicity & Excitotoxicity nAChR->NeuroTox Ion Channel Hyperactivation NOxide->NeuroTox Cellular Stress

Fig 1: Dual-pathway toxicological profile of spirocyclic pyridine derivatives via nAChR and CYP450.

Quantitative Hazard Data & Waste Classification

Proper disposal begins with accurate Resource Conservation and Recovery Act (RCRA) classification. The following parameters dictate the logistical handling of the waste stream.

ParameterSpecification / ClassificationCausality / Rationale
EPA Waste Codes U196 (Pyridine base), D038Classified due to the toxic pyridine moiety and high potential for toxic leaching into groundwater[4].
Primary Hazard Acute Neurotoxicity (Category 2)Spirocyclic diamines are potent nAChR ligands; dermal or inhalation exposure causes rapid systemic toxicity.
Storage Conditions 2°C to 8°C (Inert Atmosphere)Prevents thermal degradation and spontaneous N-oxidation of the tertiary amines prior to disposal.
Destruction Method Rotary Kiln Incineration (>1000°C)Ensures complete cleavage of the spirocyclic ring and prevents aquatic ecotoxicity[5].
Incompatible Materials Strong Oxidizers, Halogenated SolventsPyridine nitrogens are nucleophilic. Mixing with halogenated solvents forms highly toxic, water-soluble pyridinium salts.

Standard Operating Procedure (SOP): Disposal Workflow

This protocol is designed as a self-validating system. Each step includes a physical or chemical rationale to ensure the integrity of the disposal process.

Step 1: Waste Segregation & Quenching

  • Action: Isolate all solid residues, stock solutions, and contaminated consumables (tips, vials) containing the compound. Do not mix with general organic waste, especially halogenated solvents (e.g., DCM, Chloroform) or strong oxidizers.

  • Causality: Alkylation of the pyridine ring by halogenated solvents creates volatile, highly toxic quaternary salts that complicate incineration kinetics and pose inhalation risks during EHS transport.

Step 2: Primary Containment

  • Action: Transfer liquid waste into high-density polyethylene (HDPE) or amber glass containers equipped with PTFE-lined caps.

  • Causality: Amber glass prevents UV-catalyzed photolysis of the pyridine ring[6], which can generate reactive radical species that pressurize the container. PTFE prevents the basic amines from degrading the cap seal.

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately. Mark with EPA codes U196 and D038 , and explicitly write "Neurotoxic Spirocyclic Amine." Store in a secondary containment tray in a ventilated satellite accumulation area.

  • Causality: Accurate RCRA coding ensures the downstream facility routes the waste directly to a rotary liquid injection incinerator rather than attempting standard chemical neutralization[4].

Step 4: EHS Transfer & Incineration

  • Action: Transfer to your institutional Environmental Health and Safety (EHS) office within 90 days of the accumulation start date.

  • Causality: Prolonged storage of complex polycyclic amines increases the risk of peroxide formation if exposed to ambient oxygen, posing an explosion hazard during transit.

DisposalWorkflow Start Waste Generation (Solid/Solution) Segregation Segregation (Isolate from oxidizers) Start->Segregation Containment Primary Containment (Amber Glass, PTFE cap) Segregation->Containment Labeling EPA Labeling (Toxic, U196/D038) Containment->Labeling Storage Satellite Accumulation (< 90 Days) Labeling->Storage Disposal Licensed Incineration (Rotary Kiln >1000°C) Storage->Disposal EHS Transfer

Fig 2: Step-by-step hazardous waste disposal workflow for spirocyclic pyridine compounds.

Emergency Logistics: Spill Response Protocol

In the event of an accidental release (e.g., dropped vial of stock solution), standard chemical spill kits are insufficient. Follow this targeted methodology:

  • Evacuate and Ventilate: Immediately clear the area. Don advanced PPE: an N95/P100 particulate respirator, chemical goggles, and nitrile gloves worn over heavy-duty butyl rubber gloves.

  • Containment (No Combustibles): Surround the spill with an inert, non-combustible absorbent such as dry vermiculite or pure silica sand.

    • Causality: The compound's basicity can trigger exothermic reactions with acidic or combustible absorbents (like sawdust), potentially causing ignition.

  • Chemical Neutralization Wash: After mechanically recovering the absorbent into a hazardous waste bag, wash the affected surface with a mild acidic solution (e.g., 5% acetic acid), followed by a copious DI water rinse.

    • Causality: The mild acid protonates the spirocyclic nitrogens, converting the lipophilic freebase into a highly water-soluble salt. This ensures complete removal from the surface and prevents secondary dermal exposure.

  • Self-Validation Check: Swipe the decontaminated surface with a pH indicator strip moistened with DI water. A pH of 6.5–7.0 confirms the complete removal of the basic spirocyclic amine residue.

References

  • ATSDR Pyridine Tox Profile. Centers for Disease Control and Prevention (CDC). 5

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia. 6

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency (EPA). 4

  • Polycyclic, Bridged, and Spiro-Annulated Analogues as Novel Ligands for the Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry (ACS). 1

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. National Institutes of Health (NIH). 2

  • Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology (ACS). 3

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. The following protocols are designed to ensure the safe handling of this compound by outlining the necessary personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Assessment and Risk Mitigation

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a heterocyclic amine. Compounds within this class, as well as those containing pyridinyl and diazaspiro structures, present a range of potential health hazards.

  • Dermal and Ocular Hazards: Similar diazaspiro compounds are known to cause skin and eye irritation.[1][2][3] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Hazards: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4] Good ventilation is crucial when handling this compound.[4][5][6]

  • Ingestion Hazards: Accidental ingestion may be harmful.[2]

Given these potential hazards, a multi-layered PPE approach is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure.[6][7] The following table outlines the minimum PPE requirements for handling 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles with side shields or a face shieldProtects against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[5][7]
Hands Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a wide range of chemicals, including heterocyclic amines.[6] Gloves must be inspected before use and disposed of properly after handling the compound.[5][8]
Body Laboratory coat or chemical-resistant overallsProvides a barrier against accidental spills and contamination of personal clothing.[7][9]
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of any dust or aerosols.[4][6][8] A respirator may be necessary for large quantities or in poorly ventilated areas.[7]
Feet Closed-toe shoesProtects feet from spills.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on and fasten completely.

  • Gloves: Select the correct size and inspect for any tears or defects.

  • Eye/Face Protection: Put on safety goggles or a face shield.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in a designated waste container.

  • Lab Coat/Coveralls: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][8]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Assess_Quantity Assess Quantity of Compound Start->Assess_Quantity Assess_Ventilation Assess Adequacy of Ventilation Assess_Quantity->Assess_Ventilation Large Quantities Base_PPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Assess_Quantity->Base_PPE Small Quantities Fume_Hood Work in a Chemical Fume Hood Assess_Ventilation->Fume_Hood Adequate Ventilation Add_Respirator Add Respirator Assess_Ventilation->Add_Respirator Inadequate Ventilation Dispose_Contaminated_PPE Dispose of Contaminated PPE in Designated Waste Base_PPE->Dispose_Contaminated_PPE Dispose_Chemical_Waste Dispose of Chemical Waste per Institutional Guidelines Fume_Hood->Dispose_Chemical_Waste Add_Respirator->Dispose_Chemical_Waste Dispose_Contaminated_PPE->Dispose_Chemical_Waste

Sources

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